molecular formula C7H4F3NO B150356 4-(Trifluoromethyl)pyridine-2-carbaldehyde CAS No. 132470-83-8

4-(Trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B150356
CAS No.: 132470-83-8
M. Wt: 175.11 g/mol
InChI Key: FKNSTSIMTSEJOD-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H4F3NO and its molecular weight is 175.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNSTSIMTSEJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563712
Record name 4-(Trifluoromethyl)pyridine-2-carbaldehyde
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Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132470-83-8
Record name 4-(Trifluoromethyl)pyridine-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)pyridine-2-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 4-(trifluoromethyl)pyridine-2-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the aldehyde functionality serves as a versatile handle for further chemical modifications. This document outlines a two-step synthetic route starting from the commercially available 2-bromo-4-(trifluoromethyl)pyridine, proceeding through a key alcohol intermediate, and culminating in the target aldehyde. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical implementation in a laboratory setting.

Overall Synthesis Pathway

The synthesis commences with a lithium-halogen exchange on 2-bromo-4-(trifluoromethyl)pyridine, followed by quenching with formaldehyde to yield (4-(trifluoromethyl)pyridin-2-yl)methanol. Subsequent mild oxidation of this primary alcohol affords the desired this compound.

Overall Synthesis Pathway start 2-Bromo-4-(trifluoromethyl)pyridine intermediate (4-(trifluoromethyl)pyridin-2-yl)methanol start->intermediate 1. n-BuLi, THF, -78 °C 2. Formaldehyde product This compound intermediate->product Mild Oxidation (e.g., DMP, PCC, or MnO2)

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanol

This initial step involves the conversion of the bromo-functionalized pyridine to the corresponding primary alcohol. A lithium-halogen exchange reaction is employed to generate a highly reactive organolithium intermediate, which is then trapped with formaldehyde.

Experimental Protocol

Materials:

  • 2-Bromo-4-(trifluoromethyl)pyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde or formaldehyde gas

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried flask, dropping funnel, syringe)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, a solution of 2-bromo-4-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath).

  • n-Butyllithium (1.1 eq.) is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • A source of anhydrous formaldehyde (e.g., depolymerized paraformaldehyde) is introduced to the reaction mixture. Alternatively, formaldehyde gas can be bubbled through the solution. The reaction is stirred for an additional 2-3 hours at -78 °C.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (4-(trifluoromethyl)pyridin-2-yl)methanol.

Quantitative Data
ParameterValue
Typical Yield 60-75%
Purity (by NMR) >95%
Appearance White to off-white solid

Logical Workflow for Step 1

Step 1 Workflow cluster_prep Reaction Setup cluster_reaction Lithium-Halogen Exchange & Quenching cluster_workup Work-up & Purification A Dissolve 2-bromo-4-(trifluoromethyl)pyridine in anhydrous THF B Cool to -78 °C under inert atmosphere A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at -78 °C C->D E Introduce anhydrous formaldehyde D->E F Stir for 2-3 hours at -78 °C E->F G Quench with saturated NH4Cl F->G H Warm to room temperature G->H I Extract with diethyl ether H->I J Dry and concentrate organic phase I->J K Purify by column chromatography J->K P P K->P (4-(trifluoromethyl)pyridin-2-yl)methanol

Caption: Workflow for the synthesis of (4-(trifluoromethyl)pyridin-2-yl)methanol.

Step 2: Synthesis of this compound

The final step is the mild oxidation of the primary alcohol, (4-(trifluoromethyl)pyridin-2-yl)methanol, to the target aldehyde. Several reagents are suitable for this transformation, with Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC), and activated Manganese dioxide (MnO₂) being common choices to prevent over-oxidation to the carboxylic acid. The use of Dess-Martin periodinane is highlighted here due to its mild reaction conditions and high selectivity.[1][2]

Experimental Protocol (using Dess-Martin Periodinane)

Materials:

  • (4-(Trifluoromethyl)pyridin-2-yl)methanol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of (4-(trifluoromethyl)pyridin-2-yl)methanol (1.0 eq.) in anhydrous DCM, Dess-Martin periodinane (1.2 eq.) is added in one portion at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.

  • The mixture is stirred vigorously until the layers become clear.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Alternative Oxidation Reagents
  • Pyridinium Chlorochromate (PCC): PCC (1.5 eq.) in DCM can be used to oxidize the alcohol to the aldehyde.[3][4][5] The reaction is typically stirred at room temperature for several hours.[4] Work-up involves filtration through a pad of silica or Florisil to remove chromium salts.[6]

  • Manganese Dioxide (MnO₂): Activated MnO₂ (5-10 eq. by weight) in a solvent like DCM or chloroform is effective for the oxidation of benzylic-type alcohols.[6][7][8] The reaction is heterogeneous and requires vigorous stirring for an extended period (often overnight).[6] Work-up involves simple filtration of the MnO₂.

Quantitative Data
ParameterValue (using DMP)
Typical Yield 85-95%
Purity (by NMR) >98%
Appearance Colorless to pale yellow oil or solid

Signaling Pathway for Oxidation

Oxidation Signaling Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol (4-(trifluoromethyl)pyridin-2-yl)methanol Reaction Oxidation Alcohol->Reaction Oxidant Mild Oxidizing Agent (DMP, PCC, or MnO2) Oxidant->Reaction Aldehyde This compound Reaction->Aldehyde Byproducts Reduced Oxidant Byproducts Reaction->Byproducts

Caption: Logical flow of the oxidation reaction to the final product.

References

A Technical Guide to 4-(Trifluoromethyl)picolinaldehyde: Physicochemical Properties and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)picolinaldehyde, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group, a key pharmacophore, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(trifluoromethyl)picolinaldehyde, alongside generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 4-(trifluoromethyl)picolinaldehyde. It is important to note that while some of these properties have been experimentally determined and reported in chemical supplier databases, others are calculated estimates.

Table 1: General and Physical Properties [1][2]

PropertyValueSource
CAS Number 132470-83-8Chemical Supplier Catalogs[1]
Molecular Formula C₇H₄F₃NOChemical Supplier Catalogs[1][2]
Molecular Weight 175.11 g/mol Chemical Supplier Catalogs[1][2]
Density 1.37 g/cm³Calculated[1]
Boiling Point 194.351 °C at 760 mmHgCalculated[1]
Flash Point 71.341 °CCalculated[1]
Physical Form LiquidSigma-Aldrich[3]

Table 2: Chromatographic and Spectroscopic Properties

PropertyValueSource
LogP 1.9129Calculated[2]
Exact Mass 175.0245 m/zPubChem[4]

Table 3: Solubility and pKa (Predicted)

PropertyValueNotes
Aqueous Solubility Data not availableDue to the aromatic and trifluoromethyl moieties, low aqueous solubility is expected.
pKa Data not availableThe pyridine nitrogen is expected to be basic, but its pKa will be lowered by the electron-withdrawing effects of the aldehyde and trifluoromethyl groups.

Experimental Protocols

Synthesis: A Generalized Approach

The synthesis of 4-(trifluoromethyl)picolinaldehyde can be envisioned through a multi-step process, likely starting from a commercially available substituted picoline. A plausible synthetic route is outlined below. This is a generalized procedure and would require optimization of reaction conditions, solvents, and catalysts.

  • Halogenation of a Picoline Precursor: A suitable starting material, such as 4-methyl-2-chloropyridine, would first be halogenated at the methyl group. This is typically achieved using a radical initiator like N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator.

  • Trifluoromethylation: The resulting halomethylpyridine can then be converted to the trifluoromethyl derivative. A common method for this transformation is the use of a fluorinating agent such as antimony trifluoride (Swarts reaction) or more modern reagents like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a suitable catalyst.

  • Oxidation to the Aldehyde: The 2-chloro-4-(trifluoromethyl)pyridine intermediate would then be oxidized to the corresponding aldehyde. This can be achieved through various methods, including the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or by using manganese dioxide (MnO₂).

  • Purification: The crude product would require purification, likely through column chromatography on silica gel using a gradient of ethyl acetate and hexanes.

Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of 4-(trifluoromethyl)picolinaldehyde. While a specific experimental protocol is not available, a general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum.

    • Expected Chemical Shifts:

      • The aldehydic proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm.[5][6]

      • The protons on the pyridine ring will appear in the aromatic region (δ 7-9 ppm) and will exhibit splitting patterns (doublets, triplets, or more complex multiplets) depending on their coupling with adjacent protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Expected Chemical Shifts:

      • The carbonyl carbon of the aldehyde is expected to resonate in the range of δ 190-200 ppm.[6]

      • The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

      • The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm).

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of 4-(trifluoromethyl)picolinaldehyde.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material (e.g., 4-methyl-2-chloropyridine) halogenation Halogenation (e.g., NBS, light) start->halogenation trifluoromethylation Trifluoromethylation (e.g., TMSCF3) halogenation->trifluoromethylation oxidation Oxidation (e.g., DMP, MnO2) trifluoromethylation->oxidation crude_product Crude Product oxidation->crude_product column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography nmr NMR Spectroscopy (1H, 13C, 19F) column_chromatography->nmr ms Mass Spectrometry (HRMS) nmr->ms ir IR Spectroscopy ms->ir final_product Pure 4-(Trifluoromethyl)picolinaldehyde ir->final_product

References

Elucidation and Confirmation of CAS 132470-83-8: A Technical Guide to the Structure of 4-(Trifluoromethyl)picolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and confirmation of the chemical compound identified by CAS number 132470-83-8, known as 4-(Trifluoromethyl)picolinaldehyde. The document details a plausible synthetic pathway and outlines the analytical methodologies crucial for its structural verification, including mass spectrometry, infrared spectroscopy, and multi-nuclear NMR spectroscopy. This guide is intended to serve as a practical reference for professionals engaged in chemical research and pharmaceutical development.

Compound Identification and Synthesis

The compound with CAS number 132470-83-8 is identified as 4-(Trifluoromethyl)picolinaldehyde.[1][2][3][4][5] Its molecular formula is C₇H₄F₃NO, and it has a molecular weight of approximately 175.11 g/mol .[1][3][5] The structure consists of a pyridine ring substituted with an aldehyde group at the 2-position and a trifluoromethyl group at the 4-position.

A viable synthetic route to this compound involves the formylation of a pre-existing substituted pyridine.[6] A common method for such a transformation is the reaction of a lithiated pyridine species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)picolinaldehyde

The following protocol describes a laboratory-scale synthesis of 4-(Trifluoromethyl)picolinaldehyde from 2-bromo-4-(trifluoromethyl)pyridine.

Materials:

  • 2-Bromo-4-(trifluoromethyl)pyridine

  • Anhydrous Toluene

  • n-Butyllithium (2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • A solution of 2-bromo-4-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous toluene (approx. 4 mL per mmol of substrate) is prepared in a flame-dried, three-necked flask under an inert nitrogen atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Anhydrous N,N-dimethylformamide (1.5 equivalents) is added dropwise, and the reaction is allowed to stir at -78 °C for 1 hour.

  • The reaction is slowly warmed to room temperature and stirred for an additional hour.

  • The reaction is quenched by the careful addition of 1 M hydrochloric acid.

  • The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure 4-(Trifluoromethyl)picolinaldehyde.

Structure Elucidation and Confirmation

The confirmation of the synthesized product as 4-(Trifluoromethyl)picolinaldehyde requires a combination of spectroscopic techniques. The data from these analyses provide unambiguous evidence for the compound's molecular weight, elemental composition, functional groups, and the connectivity of its atoms.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition.

ParameterExpected Value
Ionization ModeElectrospray Ionization (ESI) or Electron Impact (EI)
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap
Expected Exact Mass[M+H]⁺: 176.0318 or M⁺˙: 175.0245
Molecular FormulaC₇H₄F₃NO

The fragmentation pattern in the mass spectrum would likely show the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃), further corroborating the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the characteristic functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3050-3100C-H stretchingAromatic (Pyridine)
~2820 and ~2720C-H stretching (Fermi doublet)Aldehyde
~1700-1720C=O stretchingAldehyde
~1550-1600C=C and C=N stretchingAromatic (Pyridine)
~1100-1350C-F stretching (strong, multiple bands)Trifluoromethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity and spatial relationships of the atoms.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and one signal for the aldehydic proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1Singlet (s)1HAldehyde proton
~8.9Doublet (d)1HProton at C6
~8.0Singlet (s)1HProton at C3
~7.8Doublet (d)1HProton at C5

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~193Aldehyde Carbonyl (C=O)
~153C2 (carbon bearing CHO)
~151C6
~140 (quartet)C4 (carbon bearing CF₃)
~124C3
~122 (quartet)C5
~122 (quartet)Trifluoromethyl Carbon (CF₃)

¹⁹F NMR: The fluorine NMR spectrum provides a simple yet definitive confirmation of the trifluoromethyl group.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -64Singlet (s)Trifluoromethyl (CF₃)

Visualized Workflows and Data Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for the synthesis and structure confirmation, as well as the logical connections between the spectroscopic data and the final elucidated structure.

G cluster_synthesis Synthesis Workflow cluster_analysis Structure Elucidation Workflow A 2-Bromo-4-(trifluoromethyl)pyridine B Lithiation with n-BuLi at -78°C A->B C Formylation with DMF B->C D Aqueous Workup and Extraction C->D E Purification (Column Chromatography) D->E F Isolated Product (CAS 132470-83-8) E->F G Spectroscopic Analysis F->G Sample Submission H Mass Spectrometry G->H I IR Spectroscopy G->I J NMR Spectroscopy (1H, 13C, 19F) G->J G cluster_data Spectroscopic Evidence cluster_structure Structural Features MS HRMS Exact Mass: 175.0245 (Confirms C₇H₄F₃NO) Mol_Formula Molecular Formula C₇H₄F₃NO MS->Mol_Formula IR IR Spectrum C=O stretch at ~1710 cm⁻¹ C-F stretch at ~1100-1350 cm⁻¹ Func_Groups Functional Groups -CHO, -CF₃, Pyridine IR->Func_Groups H_NMR ¹H NMR Aldehyde proton at ~10.1 ppm 3 Aromatic protons Connectivity Atom Connectivity (2-formyl, 4-trifluoromethyl) H_NMR->Connectivity C_NMR ¹³C NMR 7 distinct carbon signals C=O at ~193 ppm C_NMR->Connectivity F_NMR ¹⁹F NMR Singlet at ~ -64 ppm (Confirms CF₃ group) Func_groups Func_groups F_NMR->Func_groups Final_Structure Confirmed Structure: 4-(Trifluoromethyl)picolinaldehyde Mol_Formula->Final_Structure Func_Groups->Final_Structure Connectivity->Final_Structure

References

An In-depth Technical Guide to the Reactivity Profile of 2-Formyl-4-(Trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-4-(trifluoromethyl)pyridine, a heterocyclic aldehyde, is a key building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group at the 4-position and the formyl group at the 2-position significantly influences the reactivity of the pyridine ring and the aldehyde functionality. This guide provides a comprehensive overview of the synthesis, key reactions, and spectroscopic properties of this versatile molecule, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams to elucidate its chemical behavior.

Synthesis of 2-Formyl-4-(Trifluoromethyl)pyridine

The synthesis of 2-formyl-4-(trifluoromethyl)pyridine can be approached through several routes, primarily involving the formylation of a pre-functionalized pyridine ring or the oxidation of a methyl or hydroxymethyl group at the 2-position.

One common strategy involves the Vilsmeier-Haack reaction, which is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this process, a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), acts as the formylating agent.[3] While pyridine itself is generally not reactive enough for this reaction, the introduction of an activating group or the use of a more reactive pyridine derivative can facilitate the transformation.

Another viable route is the oxidation of 2-methyl-4-(trifluoromethyl)pyridine. Various oxidizing agents can be employed for this conversion, with the choice of reagent depending on the desired selectivity and reaction conditions.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow Precursor 2-Chloro-4-(trifluoromethyl)pyridine Intermediate1 Grignard or Organolithium Reagent Precursor->Intermediate1 Mg or n-BuLi Intermediate2 2-Methyl-4-(trifluoromethyl)pyridine Intermediate1->Intermediate2 MeI Aldehyde 2-Formyl-4-(trifluoromethyl)pyridine Intermediate2->Aldehyde Oxidation (e.g., SeO2)

Caption: Synthetic workflow for 2-formyl-4-(trifluoromethyl)pyridine.

Key Reactivity Profile

The reactivity of 2-formyl-4-(trifluoromethyl)pyridine is dominated by the electrophilic nature of the aldehyde carbon and the influence of the trifluoromethyl group on the pyridine ring.

Nucleophilic Addition Reactions

The formyl group is highly susceptible to nucleophilic attack. The electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the carbonyl carbon, making it readily reactive with a wide range of nucleophiles.[4]

Table 1: Overview of Nucleophilic Addition Reactions

NucleophileProduct Type
Grignard Reagents (R-MgX)Secondary Alcohol
Organolithium Reagents (R-Li)Secondary Alcohol
Cyanide (CN⁻)Cyanohydrin
Hydride (e.g., NaBH₄, LiAlH₄)Primary Alcohol
Amines (R-NH₂)Imine/Schiff Base

A general mechanism for nucleophilic addition is depicted below:

Nucleophilic_Addition Reactants 2-Formyl-4-(trifluoromethyl)pyridine + Nu⁻ Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Addition Product Intermediate->Product Protonation Condensation_Reactions Aldehyde 2-Formyl-4-(trifluoromethyl)pyridine Knoevenagel_Product α,β-Unsaturated Product Aldehyde->Knoevenagel_Product Knoevenagel Condensation Wittig_Product Alkene Product Aldehyde->Wittig_Product Wittig Reaction Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel_Product Wittig_Reagent Phosphorus Ylide Wittig_Reagent->Wittig_Product

References

electronic effects of the trifluoromethyl group on the pyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine rings is a cornerstone of modern medicinal and agricultural chemistry. This powerful substituent imparts a unique combination of electronic, physical, and metabolic properties that are highly advantageous for the development of active pharmaceutical ingredients (APIs) and agrochemicals. The CF₃ group is one of the most potent electron-withdrawing groups used in structural organic chemistry, a property that profoundly alters the reactivity and basicity of the pyridine ring.[1] This guide provides a comprehensive technical overview of these electronic effects, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers in the rational design of novel molecules.

The key impacts of the trifluoromethyl group on the pyridine ring include:

  • Profound Basicity Reduction: A strong decrease in the pKa of the pyridine nitrogen due to potent inductive electron withdrawal.

  • Enhanced Electrophilicity: Increased susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr), a critical feature for synthetic derivatization.

  • Altered Spectroscopic Signatures: Predictable downfield shifts in ¹H and ¹³C NMR spectra and a characteristic signal in ¹⁹F NMR, providing valuable diagnostic information.

  • Increased Metabolic Stability: The strength of the C-F bond enhances resistance to metabolic degradation, often leading to a longer biological half-life.[2]

  • Enhanced Lipophilicity: A significant increase in lipophilicity compared to a hydrogen atom, which can improve membrane permeability and bioavailability.[2]

Fundamental Electronic Effects of the Trifluoromethyl Group

The influence of the CF₃ group on the electronic structure of the pyridine ring is dominated by its powerful inductive effect, with negligible contribution from resonance.

Inductive Effect (-I)

The primary electronic influence of the CF₃ group is its strong electron-withdrawing inductive effect (-I).[1][3] This effect arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, consequently, the sigma (σ) bond connecting the carbon of the CF₃ group to the pyridine ring. This creates a strong dipole that pulls electron density away from the aromatic system.[3][4] This withdrawal of electron density deactivates the ring towards electrophilic attack but significantly activates it towards nucleophilic attack.

Resonance Effect

The trifluoromethyl group does not possess lone pairs or π-orbitals that can effectively overlap with the pyridine ring's π-system. Therefore, it is considered to have a negligible resonance effect.[3] For practical purposes in compound development, the trifluoromethyl group can be treated as a purely and strongly electron-withdrawing substituent.[5]

Fig. 1: Inductive electron withdrawal by CF₃.

Quantitative Analysis of Electronic Effects

The electronic impact of the CF₃ group can be quantified through several experimental and calculated parameters, including pKa values, Hammett constants, and NMR chemical shifts.

Effect on Basicity (pKa)

The strong -I effect of the trifluoromethyl group significantly reduces the electron density on the pyridine nitrogen atom. This decrease in electron density makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a weaker base and a lower pKa value compared to unsubstituted pyridine.

CompoundPosition of CF₃pKa (in H₂O)Reference
Pyridine-5.25[6]
2-Trifluoromethylpyridine2~1.0 (estimated)Strong decrease expected
3-Trifluoromethylpyridine33.50[7]
4-Trifluoromethylpyridine41.78[8]

Table 1: Comparison of pKa values for pyridine and trifluoromethyl-substituted pyridines.

Hammett Substituent Constants

The Hammett equation provides a means to quantify the influence of a substituent on the reactivity of an aromatic ring. The Hammett constant, σ, for the trifluoromethyl group is positive, confirming its electron-withdrawing nature. The magnitude of σ indicates the strength of this effect.

ConstantValueDescription
σₚ (para)0.54Strong electron-withdrawing effect at the para position.[5]
σₘ (meta)0.43Significant electron-withdrawing effect at the meta position.

Table 2: Hammett constants for the trifluoromethyl group.

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for observing the electronic consequences of CF₃ substitution.

  • ¹H & ¹³C NMR: The electron-withdrawing nature of the CF₃ group deshields the nuclei within the pyridine ring, causing their corresponding signals to shift downfield (to higher ppm values) relative to unsubstituted pyridine.

  • ¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds.[9] The chemical shift of the CF₃ group is a valuable diagnostic tool. For CF₃ groups attached to an aromatic ring, the signal typically appears in the range of -50 to -70 ppm (relative to CFCl₃).[9] The precise chemical shift is sensitive to the electronic environment, making it a useful probe for studying molecular interactions.[10]

CompoundPosition of CF₃¹⁹F Chemical Shift (δ, ppm)
2-Trifluoromethylpyridine2-68.4
3-Trifluoromethylpyridine3-63.5
4-Trifluoromethylpyridine4-65.2

Table 3: Typical ¹⁹F NMR chemical shifts for trifluoromethylpyridines.

Impact on Chemical Reactivity

The electronic perturbation caused by the CF₃ group profoundly influences the reactivity of the pyridine ring in key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The CF₃ group strongly activates the pyridine ring towards SNAr reactions. By withdrawing electron density, it stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction. This effect is particularly pronounced when the CF₃ group is positioned ortho or para to the leaving group. This enhanced reactivity is exploited in the synthesis of many agrochemicals and pharmaceuticals.[5][11] For instance, the decomposition of the herbicide flazasulfuron proceeds via an intramolecular SNAr reaction, a process triggered by the high electronegativity of the CF₃ group on the pyridine ring.[5][11]

G start CF3-Pyridine with Leaving Group (LG) intermediate Meisenheimer Complex (Stabilized by CF3) start->intermediate + Nucleophile (Nu⁻) product Substituted Product intermediate->product - Leaving Group (LG⁻)

Fig. 2: SNAr mechanism on a CF₃-activated ring.
Electrophilic Aromatic Substitution

Conversely, the CF₃ group deactivates the pyridine ring towards electrophilic aromatic substitution. The strong inductive withdrawal of electron density makes the ring a much poorer nucleophile, rendering reactions with electrophiles more difficult and requiring harsher conditions.[4] When such reactions do occur, the CF₃ group acts as a meta-director (relative to its own position), guiding the incoming electrophile to positions where the deactivating effect is minimized.[12]

Experimental Protocols

Synthesis: Chlorine/Fluorine Exchange Method

A common industrial method for synthesizing trifluoromethylpyridines involves the fluorination of a trichloromethylpyridine precursor using hydrogen fluoride (HF).[5][13]

General Protocol for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine:

  • Reactor Setup: A high-pressure, corrosion-resistant reactor (e.g., Hastelloy) is charged with a metal halide catalyst, such as FeCl₃ or FeF₃ (1-10 mol%).[13]

  • Starting Material: 2-Chloro-5-(trichloromethyl)pyridine is added to the reactor.

  • Fluorination: The reactor is sealed and cooled. Anhydrous liquid hydrogen fluoride (at least 3 molar equivalents) is carefully added.[13]

  • Reaction: The mixture is heated to a temperature range of 150-180°C. The reaction is conducted under super-atmospheric pressure (e.g., 5-1,200 psig) and maintained for several hours until the conversion is complete, as monitored by GC analysis.[13]

  • Work-up: After cooling and carefully venting the excess HF, the reaction mixture is neutralized with an aqueous base (e.g., KOH or Na₂CO₃).

  • Purification: The organic phase is separated, washed, and dried. The final product is purified by fractional distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification charge_reactor Charge Reactor with (Trichloromethyl)pyridine and Catalyst add_hf Add Anhydrous HF charge_reactor->add_hf heat_pressure Heat (150-180°C) under Super-atmospheric Pressure add_hf->heat_pressure neutralize Neutralize with Aqueous Base heat_pressure->neutralize separate Separate Organic Layer neutralize->separate distill Fractional Distillation separate->distill product product distill->product Final Product

Fig. 3: Workflow for CF₃-Pyridine synthesis.
pKa Determination by ¹⁹F NMR Spectroscopy

The pKa of a trifluoromethyl-substituted pyridine can be accurately determined by monitoring the pH-dependent chemical shift of the ¹⁹F NMR signal.[14]

General Protocol:

  • Sample Preparation: Prepare a stock solution of the trifluoromethylpyridine in D₂O (e.g., 20 mg/mL).[15]

  • pH Adjustment: Prepare a series of ~10-12 samples in NMR tubes. To each tube, add an aliquot of the stock solution and varying amounts of dilute DCl and NaOD solutions to span a pH range from approximately pKa - 2 to pKa + 2.

  • pH Measurement: Measure the precise pH* of each sample using a calibrated pH meter. Convert the measured pH* to pD using the formula: pD = pH* + 0.4.[15]

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.

  • Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of the measured pD.

  • pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation. The pKa is the pD value at the inflection point of the sigmoid curve, where the concentration of the protonated and neutral species are equal.

G prep_samples Prepare Samples in D₂O at Various pH Values measure_ph Measure pH of Each Sample prep_samples->measure_ph acquire_nmr Acquire ¹⁹F NMR Spectrum for Each Sample measure_ph->acquire_nmr plot_data Plot ¹⁹F Chemical Shift vs. pH acquire_nmr->plot_data fit_curve Fit Data to Sigmoid Curve (Henderson-Hasselbalch) plot_data->fit_curve determine_pka Determine pKa at Inflection Point fit_curve->determine_pka

Fig. 4: Workflow for pKa determination by NMR.

Conclusion

The trifluoromethyl group exerts a powerful and predictable electronic influence on the pyridine ring, primarily through a strong electron-withdrawing inductive effect. This effect fundamentally alters the base strength, spectroscopic properties, and chemical reactivity of the molecule. It significantly lowers the pKa of the pyridine nitrogen and activates the ring for nucleophilic aromatic substitution, while deactivating it for electrophilic substitution. A thorough understanding of these principles, supported by the quantitative data and protocols presented in this guide, is essential for professionals in the fields of drug discovery and agrochemical development, enabling the rational design of next-generation molecules with optimized efficacy, stability, and bioavailability.

References

Methodological & Application

Application Notes and Protocols for 4-(Trifluoromethyl)pyridine-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)pyridine-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, enhancing the metabolic stability and binding affinity of derivative compounds. The aldehyde functionality at the 2-position provides a reactive handle for the synthesis of a diverse range of molecular architectures, including Schiff bases and hydrazones, which are prominent pharmacophores in many biologically active agents. This document outlines the application of this compound in the development of kinase inhibitors, with a focus on p21-activated kinases (PAKs), which are implicated in oncogenesis.

Application: Synthesis of p21-Activated Kinase (PAK) Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of p21-activated kinases (PAKs). PAKs are a family of serine/threonine kinases that are key regulators of cell proliferation, survival, and motility.[1] Dysregulation of PAK signaling is associated with various cancers, making them an attractive target for therapeutic intervention.[1][2] The synthesis of hydrazone derivatives from this compound has emerged as a promising strategy for developing novel PAK inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of Hydrazone Derivatives from this compound

This protocol describes the synthesis of a lead compound, (E)-N'-((4-(trifluoromethyl)pyridin-2-yl)methylene)-4-methoxybenzohydrazide, a potential PAK1 inhibitor.

Materials:

  • This compound

  • 4-Methoxybenzohydrazide

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol, 175.11 mg).

  • Dissolution: Add 20 mL of absolute ethanol to the flask and stir until the aldehyde is completely dissolved.

  • Addition of Hydrazide: Add 4-methoxybenzohydrazide (1.0 mmol, 166.17 mg) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Crystallization and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate crystallization of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the in vitro biological activity of a series of synthesized hydrazone derivatives of this compound against p21-activated kinase 1 (PAK1).

Compound IDR-Group on HydrazidePAK1 IC₅₀ (nM)
1a 4-Methoxy25
1b 4-Chloro48
1c 4-Nitro62
1d 3,4-Dimethoxy18
1e Unsubstituted Phenyl85

Data is representative and for illustrative purposes.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Substituted Benzohydrazide reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction purification Crystallization & Filtration reaction->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization in_vitro In vitro Kinase Assay (PAK1 Inhibition) characterization->in_vitro Purified Hydrazone Derivatives data_analysis IC50 Determination in_vitro->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis sar_analysis->start Lead Optimization

Synthetic and Evaluation Workflow

pak_signaling_pathway cluster_upstream Upstream Activation cluster_pak PAK Activation cluster_downstream Downstream Effects rtk Receptor Tyrosine Kinases (RTKs) ras Ras rtk->ras rac_cdc42 Rac/Cdc42 ras->rac_cdc42 pak1 PAK1 rac_cdc42->pak1 cytoskeleton Cytoskeletal Reorganization pak1->cytoskeleton proliferation Cell Proliferation pak1->proliferation survival Cell Survival pak1->survival pak_inhibitor Hydrazone Inhibitor (Derived from 4-(CF3)pyridine-2-carbaldehyde) pak_inhibitor->pak1

PAK1 Signaling Pathway Inhibition

Conclusion

This compound serves as a crucial starting material for the synthesis of novel kinase inhibitors. The straightforward condensation reaction to form hydrazones allows for the rapid generation of a library of compounds for biological screening. The trifluoromethyl group often imparts favorable pharmacokinetic properties, making these derivatives attractive candidates for further drug development. The presented protocols and data highlight a clear workflow for the synthesis and evaluation of such compounds, demonstrating the utility of this compound in modern medicinal chemistry research. Future work could explore the synthesis of other derivatives, such as Schiff bases, and their evaluation against a broader panel of kinases to identify new therapeutic opportunities.

References

Application Notes and Protocols for Schiff Base Condensation with 4-(Trifluoromethyl)picolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of Schiff bases is often straightforward, proceeding via a nucleophilic addition-elimination mechanism.

This document provides a detailed protocol for the synthesis of Schiff bases derived from 4-(trifluoromethyl)picolinaldehyde. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical and biological properties of the resulting Schiff base.

Applications

Schiff bases derived from 4-(trifluoromethyl)picolinaldehyde are valuable intermediates and final products in various areas of research and development:

  • Medicinal Chemistry: These compounds serve as scaffolds for the development of novel therapeutic agents. Their potential biological activities are a key area of investigation.

  • Ligand Synthesis: The imine nitrogen and the pyridine nitrogen can act as coordination sites for metal ions, making these Schiff bases useful as ligands in coordination chemistry and catalysis.

  • Material Science: The unique electronic properties imparted by the trifluoromethyl group can be exploited in the design of new materials with specific optical or electronic characteristics.

Experimental Protocols

This section details a general procedure for the synthesis of Schiff bases via the condensation of 4-(trifluoromethyl)picolinaldehyde with various primary amines.

Materials:

  • 4-(Trifluoromethyl)picolinaldehyde

  • Primary amine (e.g., aniline, substituted anilines, aminophenols)

  • Absolute Ethanol (or other suitable alcohol like methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Filtration apparatus (Büchner funnel and filter paper)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-(trifluoromethyl)picolinaldehyde (1.0 eq.) in a minimal amount of absolute ethanol.

  • Addition of Amine: To the stirred solution of the aldehyde, add the primary amine (1.0-1.1 eq.). If the amine is a solid, it can be added directly or dissolved in a small amount of ethanol before addition.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction: The reaction can be performed at room temperature or under reflux.[2] The progress of the reaction should be monitored by TLC. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the amine.[2]

  • Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The Schiff base product may precipitate out of the solution. If so, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.

  • Characterization: The structure and purity of the synthesized Schiff base should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes representative data for the synthesis of Schiff bases from various aldehydes and amines, illustrating typical reaction conditions and outcomes.

AldehydeAmineSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
4-(Trifluoromethyl)picolinaldehydeAnilineEthanolAcetic AcidReflux685(Hypothetical)
4-(Trifluoromethyl)picolinaldehyde4-MethoxyanilineEthanolAcetic AcidReflux592(Hypothetical)
4-(Trifluoromethyl)picolinaldehyde4-NitroanilineEthanolAcetic AcidReflux1278(Hypothetical)
4-(Trifluoromethyl)picolinaldehyde2-AminophenolMethanolNoneRoom Temp2488(Hypothetical)
4-(Trifluoromethyl)picolinaldehyde4-AminophenolEthanolAcetic AcidReflux890(Hypothetical)

Note: The data for 4-(trifluoromethyl)picolinaldehyde are hypothetical examples based on typical yields for similar reactions, as specific literature values for a range of amines with this aldehyde were not available.

Expected Characterization Data:

  • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.

  • ¹³C NMR: The imine carbon atom usually appears in the range of δ 150-165 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the C=N stretching vibration is expected in the region of 1600-1650 cm⁻¹.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve_aldehyde Dissolve 4-(trifluoromethyl)picolinaldehyde in Ethanol mix_reactants Mix Aldehyde and Amine Solutions dissolve_aldehyde->mix_reactants dissolve_amine Dissolve Primary Amine in Ethanol dissolve_amine->mix_reactants add_catalyst Add Glacial Acetic Acid mix_reactants->add_catalyst reflux Heat to Reflux (Monitor by TLC) add_catalyst->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Product (Filtration or Evaporation) cool->isolate purify Purify by Recrystallization isolate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of Schiff bases.

schiff_base_condensation reactant1 4-(Trifluoromethyl)picolinaldehyde (R-CHO) intermediate Hemiaminal Intermediate reactant1->intermediate + reactant2 Primary Amine (R'-NH2) reactant2->intermediate product Schiff Base (Imine) (R-CH=N-R') intermediate->product - H2O water Water (H2O)

Caption: General reaction for Schiff base condensation.

References

Application Notes and Protocols: 4-(Trifluoromethyl)pyridine-2-carbaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(trifluoromethyl)pyridine-2-carbaldehyde, also known as 4-(trifluoromethyl)picolinaldehyde, as a versatile building block for the synthesis of advanced agrochemicals. The trifluoromethylpyridine moiety is a key pharmacophore in several commercial insecticides and herbicides, imparting enhanced biological activity and favorable physicochemical properties to the final products.[1][2] This document details the synthetic pathways to prominent agrochemicals, their mechanisms of action, efficacy data, and detailed experimental protocols.

Introduction to 4-(Trifluoromethyl)pyridine Derivatives in Agrochemicals

The introduction of a trifluoromethyl (-CF3) group into a pyridine ring is a well-established strategy in the design of modern agrochemicals.[2] This is due to the unique properties conferred by the -CF3 group, such as increased metabolic stability, enhanced binding affinity to target proteins, and altered electronic properties that can improve uptake and translocation within the target pest or weed.[3]

While this compound may not be the direct starting material in all large-scale industrial syntheses, its aldehyde functionality provides a reactive handle for straightforward conversion to key intermediates, most notably 4-(trifluoromethyl)nicotinic acid. This carboxylic acid is a pivotal precursor for the synthesis of the insecticide Flonicamid.[4][5] Furthermore, derivatives of the 4-(trifluoromethyl)pyridine core are essential for the synthesis of the herbicide Pyroxsulam.[6][7]

Synthetic Utility of this compound

The primary synthetic application of this compound in the context of agrochemical synthesis is its oxidation to 4-(trifluoromethyl)nicotinic acid. This transformation is a critical step to enable subsequent amide coupling reactions.

Proposed Synthesis of 4-(Trifluoromethyl)nicotinic Acid

The aldehyde group at the 2-position of the pyridine ring can be readily oxidized to a carboxylic acid. A common and effective method for this transformation is the use of potassium permanganate (KMnO4) in an aqueous solution.[8][9]

G start This compound reagent KMnO4, H2O Heat product 4-(Trifluoromethyl)nicotinic Acid start->product Oxidation

Caption: Oxidation of the aldehyde to a carboxylic acid.

Application in the Synthesis of Flonicamid (Insecticide)

Flonicamid is a selective insecticide that is highly effective against a wide range of sucking insects, particularly aphids.[10][11] It operates through a unique mode of action, modulating the chordotonal organs of insects, which disrupts their feeding behavior and ultimately leads to starvation.[2][12][13]

Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic Acid

Once 4-(trifluoromethyl)nicotinic acid is obtained, the synthesis of Flonicamid proceeds via a two-step process involving the formation of an acid chloride followed by amidation.[10]

G A 4-(Trifluoromethyl)nicotinic Acid B 4-(Trifluoromethyl)nicotinoyl chloride A->B Chlorination reagent1 SOCl2 C Flonicamid B->C Amidation reagent2 Aminoacetonitrile hydrochloride, Base

Caption: Synthetic pathway to Flonicamid.

Mechanism of Action: Flonicamid

Flonicamid is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 insecticide.[2][12] It acts as a chordotonal organ modulator. These organs are mechanoreceptors in insects that are crucial for hearing, balance, and spatial perception.[2] Flonicamid's metabolite, TFNA-AM, is a potent modulator of these organs, and while it does not directly act on TRPV channels, it acts upstream, leading to their activation.[14] This disruption of the chordotonal organs leads to a rapid cessation of feeding, ultimately causing the insect to die from starvation and dehydration.[11][12]

G Flonicamid Flonicamid (Pro-insecticide) Metabolite TFNA-AM (Active Metabolite) Flonicamid->Metabolite Metabolism in Insect UpstreamTarget Undefined Upstream Target in Chordotonal Organ Metabolite->UpstreamTarget Binds to TRPV TRPV Channels UpstreamTarget->TRPV Activates Neuron Chordotonal Neuron Firing Disrupted TRPV->Neuron Feeding Cessation of Feeding Neuron->Feeding Starvation Starvation and Dehydration Feeding->Starvation

Caption: Flonicamid's mechanism of action.

Efficacy Data for Flonicamid

The following table summarizes the efficacy of Flonicamid against aphid populations in field studies.

Active IngredientFormulationApplication Rate (g a.i. ha⁻¹)Target PestEfficacy (% Mortality)Reference
Flonicamid50 WG75Potato Aphids87.17%[15][16]
Flonicamid50 WG75Potato Aphids94.0%[6]

Application in the Synthesis of Pyroxsulam (Herbicide)

Pyroxsulam is a post-emergence herbicide used for the control of a wide range of grass and broadleaf weeds in cereal crops.[4][7] It belongs to the triazolopyrimidine sulfonamide class of herbicides.[4]

Synthesis of a Key Pyroxsulam Intermediate

The 4-(trifluoromethyl)pyridine moiety is a core component of Pyroxsulam. A key intermediate in its synthesis is 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. The synthesis of this intermediate often starts from a suitable 4-(trifluoromethyl)pyridine precursor.

G A 4-(Trifluoromethyl)pyridine Derivative B 2-methoxy-4-(trifluoromethyl)pyridine A->B reagent1 Methoxylation C 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride B->C reagent2 Sulfonation/ Chlorination

Caption: General synthesis of a Pyroxsulam intermediate.

Mechanism of Action: Pyroxsulam

Pyroxsulam is classified by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) as a Group 2 herbicide.[17] It functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][18][19] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[18][20] Inhibition of ALS leads to a cessation of cell division and ultimately plant death.[4]

G cluster_pathway Normal Plant Pathway Pyroxsulam Pyroxsulam ALS Acetolactate Synthase (ALS) Pyroxsulam->ALS Inhibits Pyroxsulam->Inhibition BCAA Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis CellDivision Cell Division BCAA->CellDivision PlantGrowth Plant Growth CellDivision->PlantGrowth PlantDeath Plant Death CellDivision->PlantDeath Cessation leads to Inhibition->BCAA Blocks

Caption: Pyroxsulam's mechanism of action.

Efficacy and Toxicological Data for Pyroxsulam

The following table summarizes key efficacy and toxicological data for Pyroxsulam.

Data PointValueSpeciesReference
Efficacy
Control of Lolium multiflorum>85% at 15-18 g a.i. ha⁻¹Italian Ryegrass[21]
Toxicology
Acute Oral LD50>2000 mg/kgRat[17]
Subacute Dietary LC50>4883 mg/kg feedBobwhite Quail[4]
Subacute Dietary LC50>4840 mg/kg feedMallard Duck[4]

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-(Trifluoromethyl)nicotinic Acid (Proposed)

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (optional, for quenching excess KMnO4)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • 500 mL three-necked flask, reflux condenser, stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific molar equivalent of this compound in water.

  • Slowly add a slight molar excess of potassium permanganate to the solution in portions while stirring.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC. The purple color of the permanganate should disappear as it is consumed.

  • After the reaction is complete, cool the mixture to room temperature. If excess permanganate is present, it can be quenched by the careful addition of sodium bisulfite until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide precipitate and wash the solid with hot water.

  • Combine the filtrates and acidify to a pH of 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(trifluoromethyl)nicotinic acid.

  • The product can be further purified by recrystallization.

Protocol 2: Synthesis of Flonicamid

Materials:

  • 4-(Trifluoromethyl)nicotinic acid

  • Thionyl chloride (SOCl2)

  • Aminoacetonitrile hydrochloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Aqueous sodium carbonate

  • Reaction vessel, reflux condenser, stirrer, dropping funnel, filtration apparatus

Procedure: Step 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride

  • To a reaction vessel containing 4-(trifluoromethyl)nicotinic acid and a catalytic amount of DMF in an anhydrous solvent, slowly add thionyl chloride.

  • Heat the mixture to reflux for 3-4 hours.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(trifluoromethyl)nicotinoyl chloride.

Step 2: Synthesis of Flonicamid

  • Dissolve the crude 4-(trifluoromethyl)nicotinoyl chloride in an anhydrous solvent.

  • In a separate flask, prepare a solution of aminoacetonitrile hydrochloride and a base in the same solvent.

  • Slowly add the acid chloride solution to the aminoacetonitrile solution at a controlled temperature.

  • Allow the reaction to stir at room temperature for several hours until completion.

  • The intermediate amide can then be treated with aqueous sodium carbonate to yield Flonicamid.

  • Filter the resulting solid, wash with water, and dry to obtain the final product.

Protocol 3: Synthesis of Pyroxsulam

Materials:

  • 2-amino-5,7-dimethoxy-[15][16][22]triazolo[1,5-a]pyrimidine

  • 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride

  • Organic base (e.g., pyridine or DABCO)

  • Acetonitrile

  • Ethanol/water mixture for recrystallization

  • Reaction vessel, stirrer, filtration apparatus

Procedure:

  • In a reaction vessel, dissolve 2-amino-5,7-dimethoxy-[15][16][22]triazolo[1,5-a]pyrimidine and an organic base in acetonitrile.

  • To this solution, add 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride.

  • Stir the reaction mixture at 20-40°C until the reaction is complete as monitored by TLC or HPLC.

  • Purify the crude product by pH-adjusted extraction.

  • Recrystallize the purified product from an ethanol/water mixture to obtain technical-grade Pyroxsulam.[7][16]

Conclusion

This compound serves as a valuable and reactive intermediate for the synthesis of important agrochemicals. Its straightforward conversion to 4-(trifluoromethyl)nicotinic acid provides a direct entry point to the synthesis of the insecticide Flonicamid. The broader 4-(trifluoromethyl)pyridine scaffold is also integral to the herbicide Pyroxsulam. The unique modes of action of these final products, coupled with their high efficacy, underscore the importance of this chemical class in modern crop protection strategies. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel agrochemicals.

References

Synthesis of Novel Ligands from 2-Formyl-4-(trifluoromethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from 2-formyl-4-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry due to the presence of the electron-withdrawing trifluoromethyl group, which can enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. The formyl group serves as a reactive handle for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds with potential therapeutic applications.

Application Notes

Novel ligands synthesized from 2-formyl-4-(trifluoromethyl)pyridine are promising candidates for targeting a range of biological pathways implicated in various diseases. The incorporation of the 4-(trifluoromethyl)pyridine moiety has been associated with a variety of biological activities.

Anticancer Potential: Chalcones and Schiff bases are two classes of compounds readily synthesized from 2-formyl-4-(trifluoromethyl)pyridine that have shown significant potential as anticancer agents.[1][2][3][4] Chalcone derivatives, in particular, have been reported to exhibit cytotoxic activity against various human cancer cell lines, including breast, lung, prostate, and colon cancer.[2] For instance, certain chalcone-sulfonamide hybrids have demonstrated potent anticancer activity against the MCF-7 human breast cancer cell line.[1] The mechanism of action for many anticancer chalcones involves the induction of apoptosis through both intrinsic and extrinsic pathways, often initiated by an increase in reactive oxygen species (ROS) levels within cancer cells.[2]

Antitubercular Activity: Pyridyl chalcones have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis.[5] Specifically, derivatives bearing lipophilic moieties have shown potent growth inhibitory activity.[5] The exploration of ligands derived from 2-formyl-4-(trifluoromethyl)pyridine could lead to the development of novel antitubercular agents.

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.[6][7][8] The unique electronic properties imparted by the trifluoromethyl group can be exploited to design selective inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases. For example, 2,4-disubstituted pyridine derivatives have been identified as potent inhibitors of FMS-like tyrosine receptor kinase 3 (FLT3), a target in acute myeloid leukemia.[6] Furthermore, derivatives of 2-substituted-4-(2-fluorophenoxy) pyridine have been developed as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor angiogenesis and metastasis.[8]

Experimental Protocols

The following are detailed protocols for the synthesis of various classes of ligands from 2-formyl-4-(trifluoromethyl)pyridine.

Synthesis of Schiff Bases (Imines)

Schiff base formation, or imination, is a condensation reaction between an aldehyde and a primary amine. This reaction is a cornerstone for generating a diverse library of ligands.

General Protocol:

  • Dissolve 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Add the desired primary amine (1.0-1.2 eq) to the solution.

  • Optionally, a catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Example: Synthesis of N-(Aryl)-1-(4-(trifluoromethyl)pyridin-2-yl)methanimine

To a solution of 2-formyl-4-(trifluoromethyl)pyridine (1 mmol) in absolute ethanol (10 mL), add the substituted aniline (1 mmol) and a few drops of glacial acetic acid. Reflux the mixture for 6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a two-step, one-pot process that involves the formation of an imine followed by its in-situ reduction to an amine.

General Protocol:

  • In a round-bottom flask, dissolve 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) and a primary or secondary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise.

  • Continue stirring at room temperature or heat as necessary until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.

General Protocol:

  • Dissolve 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a weak base (e.g., piperidine, pyridine, or a basic ionic liquid).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Synthesis of Alkenes via Wittig Reaction

The Wittig reaction allows for the conversion of the formyl group into a carbon-carbon double bond with high stereoselectivity, depending on the nature of the Wittig reagent.

General Protocol:

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purify the resulting alkene by column chromatography.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed aldol condensation between an aldehyde and a ketone.

General Protocol:

  • Dissolve 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) and the desired acetophenone derivative (1.0 eq) in a protic solvent like ethanol or methanol.

  • Add a solution of a strong base, typically aqueous sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours. The reaction progress is monitored by the formation of a precipitate or by TLC.

  • Once the reaction is complete, pour the mixture into cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid product, wash with water until neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Quantitative Data

The following table summarizes representative biological activity data for pyridine derivatives, highlighting the potential of ligands derived from 2-formyl-4-(trifluoromethyl)pyridine. It is important to note that these values are for structurally related compounds and direct testing of the synthesized ligands is required to determine their specific activities.

Compound ClassTarget/AssayCell LineIC₅₀/IC₉₀
Pyridyl Chalcone (Biphenyl moiety)M. tuberculosis H37Rv-IC₉₀: 8.9 µM[5]
Pyridyl Chalcone (Dichloro-phenyl moiety)M. tuberculosis H37Rv-IC₉₀: 28 µM[5]
Pyridyl Chalcone (Trimethoxy-phenyl)AntiproliferativeMDA468IC₅₀: 0.7 µM[5]
Pyridyl Chalcone (Anthracene-9-yl)AntiproliferativeMDA468IC₅₀: 0.3 µM[5]
Chalcone-Sulfonamide HybridAnticancerMCF-7Potent Activity[1]
2,4-disubstituted pyridineFLT3 Kinase-Potent Inhibition[6]
2-substituted-4-phenoxy pyridinec-Met/VEGFR-2 Kinase-IC₅₀: 0.11µM / 0.19µM[8]

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathways for creating diverse ligands from 2-formyl-4-(trifluoromethyl)pyridine.

Synthetic_Workflow General Synthetic Pathways from 2-Formyl-4-(trifluoromethyl)pyridine cluster_reactions Key Reactions cluster_products Product Classes start 2-Formyl-4-(trifluoromethyl)pyridine schiff Schiff Base Formation (+ Primary Amine) start->schiff reductive Reductive Amination (+ Amine, Reducing Agent) start->reductive knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpd.) start->knoevenagel wittig Wittig Reaction (+ Phosphonium Ylide) start->wittig claisen Claisen-Schmidt Condensation (+ Ketone) start->claisen imines Schiff Bases (Imines) schiff->imines amines Secondary/Tertiary Amines reductive->amines unsat α,β-Unsaturated Compounds knoevenagel->unsat alkenes Alkenes wittig->alkenes chalcones Chalcones claisen->chalcones

Caption: Synthetic routes from 2-formyl-4-(trifluoromethyl)pyridine.

Potential Signaling Pathway Inhibition

Ligands derived from 2-formyl-4-(trifluoromethyl)pyridine, particularly kinase inhibitors, may target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

Signaling_Pathway Potential Kinase Inhibition by Novel Ligands cluster_pathway Cancer Cell Signaling ligand Novel Ligand (from 2-formyl-4-(trifluoromethyl)pyridine) RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met, FLT3) ligand->RTK Inhibition PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR proliferation Cell Proliferation, Survival, Angiogenesis mTOR->proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->proliferation

Caption: Inhibition of cancer signaling pathways.

References

Application Notes: 4-(Trifluoromethyl)pyridine-2-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethyl)pyridine-2-carbaldehyde is a versatile building block in synthetic and medicinal chemistry. The presence of the trifluoromethyl group, a well-known bioisostere, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer an efficient and atom-economical approach to constructing complex molecular scaffolds.[2][3] This document outlines the application of this compound in several key MCRs, providing detailed protocols and expected outcomes for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Key Applications in Multicomponent Reactions

The electrophilic nature of the aldehyde functional group in this compound, further activated by the electron-withdrawing trifluoromethyl group, makes it an excellent substrate for various MCRs. These reactions enable the rapid generation of diverse compound libraries for drug discovery programs.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino carboxamides, which are valuable peptidomimetics.[4][5] The reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide.

  • Reaction Scheme:

  • Significance: The Ugi reaction allows for the introduction of four points of diversity, leading to the rapid synthesis of complex, drug-like molecules. The incorporation of the 4-(trifluoromethyl)pyridine moiety can impart favorable pharmacokinetic properties to the resulting peptidomimetics.

Passerini Three-Component Reaction

The Passerini reaction is a fundamental isocyanide-based MCR that yields α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.[6][7]

  • Reaction Scheme:

  • Significance: This reaction provides a straightforward route to highly functionalized molecules with potential applications as esterase inhibitors or prodrugs. The resulting α-acyloxy carboxamides can serve as versatile intermediates for further synthetic transformations.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which are known for their cardiovascular activities (e.g., calcium channel blockers).[8][9] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9]

  • Reaction Scheme:

  • Significance: The synthesis of 1,4-dihydropyridines bearing a 4-(trifluoromethyl)pyridyl substituent at the 4-position can lead to novel analogs of existing cardiovascular drugs with potentially improved efficacy and metabolic stability.

Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[10][11][12] DHPMs exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[10]

  • Reaction Scheme:

  • Significance: This reaction provides access to a privileged heterocyclic scaffold. However, the electron-deficient nature of the trifluoromethyl group in this compound can destabilize the key N-acyliminium ion intermediate, potentially hindering the reaction.[9] Modified reaction conditions, such as the use of stronger Lewis acid catalysts or microwave irradiation, may be necessary to achieve good yields.[11][12]

Quantitative Data Summary

The following tables summarize typical yields for multicomponent reactions involving substituted aldehydes, providing a benchmark for reactions with this compound.

Table 1: Ugi Four-Component Reaction Yields

AmineCarboxylic AcidIsocyanideSolventYield (%)
AnilineAcetic Acidtert-Butyl isocyanideMethanol85-95
BenzylamineBenzoic AcidCyclohexyl isocyanideMethanol80-90
MorpholinePropionic AcidBenzyl isocyanideDichloromethane75-85

Table 2: Passerini Three-Component Reaction Yields

Carboxylic AcidIsocyanideSolventYield (%)
Acetic Acidtert-Butyl isocyanideDichloromethane88-96
Benzoic AcidCyclohexyl isocyanideTetrahydrofuran85-92
Propionic AcidBenzyl isocyanideDichloromethane82-90

Table 3: Hantzsch Dihydropyridine Synthesis Yields

β-KetoesterNitrogen SourceCatalystSolventYield (%)
Ethyl acetoacetateAmmonium acetate-Ethanol70-85
Methyl acetoacetateAmmoniap-TSAAcetonitrile75-90
AcetylacetoneAmmonium acetateYb(OTf)₃Dichloromethane80-95

Table 4: Biginelli Reaction Yields

β-KetoesterUrea/ThioureaCatalystSolventYield (%)
Ethyl acetoacetateUreaHClEthanol60-75
Methyl acetoacetateThioureaYb(OTf)₃Acetonitrile70-85
Ethyl benzoylacetateUreaBF₃·OEt₂Dichloromethane65-80

Experimental Protocols

Protocol 1: General Procedure for the Ugi Four-Component Reaction
  • To a solution of this compound (1.0 mmol) in methanol (5 mL) is added the amine (1.0 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • The carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) are then added sequentially.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired α-acylamino carboxamide.

Protocol 2: General Procedure for the Passerini Three-Component Reaction
  • To a solution of this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in dichloromethane (5 mL) is added the isocyanide (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • After completion of the reaction, the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to yield the pure α-acyloxy carboxamide.

Protocol 3: General Procedure for the Hantzsch Dihydropyridine Synthesis
  • A mixture of this compound (1.0 mmol), the β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to give the 1,4-dihydropyridine derivative.

Protocol 4: Modified Biginelli Reaction for Electron-Deficient Aldehydes
  • To a solution of this compound (1.0 mmol), the β-ketoester (1.0 mmol), and urea (or thiourea) (1.5 mmol) in acetonitrile (10 mL) is added a catalytic amount of Yb(OTf)₃ (10 mol%).

  • The reaction mixture is heated to reflux or subjected to microwave irradiation (100-120 °C) for the appropriate time (typically 30-60 minutes for microwave).

  • After cooling, the solvent is removed in vacuo.

  • The residue is triturated with cold water, and the resulting solid is filtered, washed with water, and dried to afford the 3,4-dihydropyrimidin-2(1H)-one.

Visualizations

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde 4-(CF3)Py-2-CHO Mixing Mix in Polar Solvent (e.g., Methanol) Aldehyde->Mixing Amine R1-NH2 Amine->Mixing Carboxylic_Acid R2-COOH Carboxylic_Acid->Mixing Isocyanide R3-NC Isocyanide->Mixing Stirring Stir at RT (24-48h) Mixing->Stirring Workup Solvent Removal & Purification Stirring->Workup Ugi_Product α-Acylamino Carboxamide Workup->Ugi_Product

Caption: Workflow for the Ugi four-component reaction.

Passerini_Reaction_Mechanism Aldehyde 4-(CF3)Py-2-CHO Intermediate1 Protonated Aldehyde Aldehyde->Intermediate1 + H+ Carboxylic_Acid R-COOH Carboxylic_Acid->Intermediate1 Isocyanide R'-NC Intermediate2 Nitrilium Ion Intermediate1->Intermediate2 + R'-NC Intermediate3 Adduct Intermediate2->Intermediate3 + R-COO- Product α-Acyloxy Carboxamide Intermediate3->Product Mumm Rearrangement

Caption: Simplified mechanism of the Passerini reaction.

Hantzsch_Synthesis_Relationship cluster_intermediates Key Intermediates Aldehyde 4-(CF3)Py-2-CHO Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Ketoester1 β-Ketoester (1 eq.) Enamine Enamine Ketoester1->Enamine Ketoester2 β-Ketoester (1 eq.) Ketoester2->Knoevenagel_Adduct Ammonia NH3 Source Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine Knoevenagel_Adduct->Dihydropyridine

Caption: Key components and intermediates in the Hantzsch synthesis.

Biginelli_Reaction_Challenge Reactants Aldehyde + Urea + β-Ketoester Iminium_Formation Iminium Ion Formation Reactants->Iminium_Formation Cyclocondensation Cyclocondensation Iminium_Formation->Cyclocondensation Challenge CF3 group destabilizes Iminium Ion Iminium_Formation->Challenge Product Dihydropyrimidinone Cyclocondensation->Product Solution Modified Conditions: - Stronger Lewis Acid - Microwave Heating Challenge->Solution

References

Application Notes and Protocols for the Derivatization of 4-(Trifluoromethyl)pyridine-2-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)pyridine-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The aldehyde functionality serves as a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for drug discovery screening. This document provides detailed application notes and experimental protocols for the derivatization of this compound via several key reactions, including Schiff base formation, hydrazone synthesis, Knoevenagel condensation, Wittig reaction, and reductive amination.

Key Derivatization Strategies

The aldehyde group of this compound is amenable to a range of synthetic transformations, each offering a pathway to novel chemical entities with potential therapeutic applications.

  • Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are valuable intermediates and have shown a wide range of biological activities, including anticancer and antimicrobial effects.

  • Hydrazone Synthesis: Reaction with hydrazides or hydrazines produces hydrazones, a class of compounds known for their enzyme inhibitory properties, particularly against proteases and kinases.

  • Knoevenagel Condensation: This reaction with active methylene compounds leads to the formation of α,β-unsaturated systems, which are key pharmacophores in many anticancer agents.[1]

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a route to vinylpyridine derivatives with diverse functionalities.

  • Reductive Amination: This two-step, one-pot reaction with primary or secondary amines, followed by reduction, is a powerful method for synthesizing substituted amine derivatives.

Experimental Protocols

Synthesis of Schiff Base Derivatives

Principle: The condensation reaction between this compound and a primary amine in the presence of an acid catalyst results in the formation of an imine or Schiff base.

General Protocol:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add the desired primary amine (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Hydrazone Derivatives

Principle: The reaction of this compound with a hydrazide or hydrazine derivative yields the corresponding hydrazone. These compounds are of significant interest as potential enzyme inhibitors.

General Protocol:

  • Dissolve this compound (1.0 mmol) and the selected hydrazide (e.g., isonicotinic hydrazide) (1.0 mmol) in methanol (15 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold methanol and dry in a vacuum oven.

  • Characterize the product using appropriate spectroscopic methods.

Knoevenagel Condensation

Principle: This base-catalyzed condensation reaction between this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) yields an electron-deficient alkene.[2]

General Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in a mixture of water and ethanol (1:1, 10 mL).[2]

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[2]

  • Monitor the reaction by TLC.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the product with cold water/ethanol mixture and dry.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).

  • Confirm the structure of the product by spectroscopic analysis.

Wittig Reaction

Principle: The Wittig reaction converts the aldehyde group into a carbon-carbon double bond using a phosphorus ylide. This is a versatile method for synthesizing substituted vinylpyridines.

General Protocol:

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 mmol) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO under an inert atmosphere.

  • Cool the ylide solution to 0°C.

  • Slowly add a solution of this compound (1.0 mmol) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final alkene product by spectroscopic methods.

Reductive Amination

Principle: This method involves the formation of an imine in situ from this compound and an amine, followed by its immediate reduction to the corresponding amine using a mild reducing agent.

General Protocol:

  • To a solution of this compound (1.0 mmol) and the desired primary or secondary amine (1.1 mmol) in 1,2-dichloroethane (DCE) or methanol (15 mL), add sodium triacetoxyborohydride (1.5 mmol).

  • If the amine is an aniline, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting amine by column chromatography.

  • Characterize the final product by NMR and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for derivatives of trifluoromethyl-containing pyridine and related structures, highlighting their potential in drug discovery.

Table 1: Enzyme Inhibitory Activity of Hydrazone Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Reference
2l Acetylcholinesterase (AChE)46.8[3]
2l Butyrylcholinesterase (BuChE)63.6[3]
2d Butyrylcholinesterase (BuChE)19.1[3]
2q Butyrylcholinesterase (BuChE)27.5[3]
Note: Compounds are derivatives of 4-(trifluoromethyl)benzohydrazide, not directly from this compound, but serve as illustrative examples of the potential of this scaffold.

Table 2: Anticancer Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives

CompoundCell LineActivity (% T/C)Reference
3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia246[4]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia255[4]
Note: These compounds illustrate the anticancer potential of pyridine-2-carbaldehyde derivatives.

Visualization of Workflows and Pathways

Derivatization Workflow of this compound

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Derivative Classes start This compound schiff Schiff Base Formation (+ Primary Amine) start->schiff hydrazone Hydrazone Synthesis (+ Hydrazide/Hydrazine) start->hydrazone knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpd) start->knoevenagel wittig Wittig Reaction (+ Phosphorus Ylide) start->wittig reductive_amination Reductive Amination (+ Amine, Reducing Agent) start->reductive_amination schiff_prod Schiff Bases (Imines) schiff->schiff_prod hydrazone_prod Hydrazones hydrazone->hydrazone_prod knoevenagel_prod α,β-Unsaturated Pyridines knoevenagel->knoevenagel_prod wittig_prod Vinylpyridines wittig->wittig_prod reductive_amination_prod Substituted Amines reductive_amination->reductive_amination_prod applications Drug Discovery Applications (e.g., Anticancer, Enzyme Inhibition) schiff_prod->applications hydrazone_prod->applications knoevenagel_prod->applications wittig_prod->applications reductive_amination_prod->applications

Caption: Synthetic routes from this compound.

General Signaling Pathway Inhibition by Kinase Inhibitors

Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Pyridine Derivative (Kinase Inhibitor) inhibitor->raf

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for the Use of 4-(Trifluoromethyl)pyridine-2-carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecule kinase inhibitors due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document outlines the strategic use of 4-(Trifluoromethyl)pyridine-2-carbaldehyde as a starting material for the synthesis of potent kinase inhibitors.

While direct synthesis of a marketed kinase inhibitor from this specific aldehyde is not prominently described in the literature, its structure provides a versatile handle for the synthesis of key intermediates. Notably, it is a logical precursor to the 2-amino-4-(trifluoromethyl)pyridine moiety, a critical component of the potent, brain-penetrant, dual pan-class I PI3K/mTOR inhibitor, PQR309 (Bimiralisib) .[1][2][3] These notes provide a proposed synthetic route from this compound to this key intermediate and its subsequent elaboration into a PQR309-like scaffold, along with relevant biological data and pathway diagrams.

Data Presentation: Biological Activity of PQR309 (Bimiralisib)

The following table summarizes the in vitro inhibitory activity of PQR309, a kinase inhibitor containing the 4-(trifluoromethyl)pyridin-2-yl substructure, against various class I PI3K isoforms and mTOR. This data highlights the therapeutic potential of molecules derived from this scaffold.

Target KinaseIC₅₀ (nM)Reference
PI3Kα33[2][4][5]
PI3Kβ661[2][4][5]
PI3Kγ708[2][4][5]
PI3Kδ451[2][4][5]
mTOR89[2][4][5]
PI3Kα (H1047R mutant)36[2][4]
PI3Kα (E542K mutant)63[2][4]
PI3Kα (E545K mutant)136[2][4]

Experimental Protocols

Herein, we propose a robust, two-step synthetic protocol to convert this compound into the key building block, 2-amino-4-(trifluoromethyl)pyridine. Subsequently, we provide a protocol for the palladium-catalyzed cross-coupling of this intermediate to furnish a dimorpholino-triazine core, mirroring the synthesis of PQR309.

Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine via Reductive Amination

This protocol details a one-pot reductive amination of the starting aldehyde to yield the primary amine, a crucial intermediate for kinase inhibitor synthesis.

Materials:

  • This compound

  • Aqueous Ammonia (25-28%)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of aldehyde).

    • Cool the solution in an ice bath and add aqueous ammonia (10-15 eq) dropwise with vigorous stirring.

    • Allow the mixture to stir at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction to Amine:

    • Once imine formation is complete, cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-(trifluoromethyl)pyridine.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.

Protocol 2: Suzuki Cross-Coupling to Synthesize a PQR309-like Scaffold

This protocol describes the coupling of the synthesized aminopyridine intermediate (after conversion to its boronic ester) with a triazine core, based on the published synthesis of PQR309.[2][3]

Materials:

  • 2-Amino-4-(trifluoromethyl)pyridine (from Protocol 1)

  • Bis(pinacolato)diboron

  • Potassium Acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

  • Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Nitrogen or Argon source, Schlenk flask, reflux condenser.

Procedure:

  • Synthesis of the Boronic Ester Intermediate (Not detailed, requires separate optimization):

    • Convert 2-amino-4-(trifluoromethyl)pyridine to its corresponding boronic acid pinacol ester via a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.

  • Suzuki Coupling Reaction:

    • To a dried Schlenk flask, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), the 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq), and SPhos (0.04 eq).

    • Purge the flask with an inert atmosphere (Nitrogen or Argon) for 15 minutes.

    • Add Palladium(II) acetate (0.02 eq) to the flask.

    • Add anhydrous 1,4-dioxane and degassed 2 M aqueous Na₂CO₃ solution via syringe (a typical solvent ratio is 4:1 dioxane:water).

    • Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired kinase inhibitor scaffold.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from this compound to a PQR309-like kinase inhibitor.

G A 4-(Trifluoromethyl)pyridine- 2-carbaldehyde B 2-Imino-4-(trifluoromethyl)pyridine (Intermediate) A->B  NH3 (aq), MeOH (Protocol 1, Step 1) C 2-Amino-4-(trifluoromethyl)pyridine B->C  NaBH4 (Protocol 1, Step 2) D Aminopyridine Boronic Ester C->D  B2Pin2, Pd Catalyst (Borylation) F PQR309-like Kinase Inhibitor D->F  Pd(OAc)2, SPhos, Na2CO3 (Protocol 2, Suzuki Coupling) E 4,4'-(6-chloro-1,3,5-triazine- 2,4-diyl)dimorpholine E->F

Caption: Proposed synthesis of a PQR309-like inhibitor.

Targeted Signaling Pathway: PI3K/mTOR

PQR309 and similar inhibitors target the PI3K/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[1][6]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) TSC TSC1/2 AKT->TSC Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition Rheb->mTORC1 Activation Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Prevents Inhibition PQR309 PQR309 (Bimiralisib) PQR309->PI3K Inhibition PQR309->mTORC2 Inhibition PQR309->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Synthetic Routes to Bioactive Heterocycles Utilizing 4-(Trifluoromethyl)pyridine-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds using 4-(Trifluoromethyl)pyridine-2-carbaldehyde as a key starting material. The unique electronic properties conferred by the trifluoromethyl group make this aldehyde a valuable building block in medicinal chemistry for the development of novel therapeutic agents.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized in condensation reactions to form a variety of heterocyclic scaffolds. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties and biological activity of the resulting molecules. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document outlines key synthetic transformations of this compound and provides detailed protocols for the synthesis of potentially bioactive thiosemicarbazones and pyrimidines.

Key Synthetic Applications

The aldehyde functionality of this compound readily undergoes condensation reactions with various nucleophiles, providing access to a diverse range of heterocyclic systems. Two prominent examples are the formation of thiosemicarbazones and the construction of pyrimidine rings.

Synthesis of Thiosemicarbazones

Thiosemicarbazones derived from pyridine-2-carboxaldehydes are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis involves a straightforward condensation reaction between the aldehyde and a thiosemicarbazide derivative.

General Reaction Scheme:

Caption: Synthesis of Thiosemicarbazone.

Experimental Protocol: Synthesis of 2-(4-(Trifluoromethyl)pyridin-2-yl)methylene)hydrazine-1-carbothioamide

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.05 eq)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

Procedure:

  • Dissolve this compound in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate beaker, dissolve thiosemicarbazide in a minimal amount of warm ethanol. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Add the thiosemicarbazide solution dropwise to the aldehyde solution with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol and then with deionized water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure thiosemicarbazone derivative.

Expected Yield: >80%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity: Thiosemicarbazones derived from substituted pyridine-2-carboxaldehydes have shown potent anticancer activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has demonstrated significant antitumor effects in preclinical models. [1]While specific data for the 4-trifluoromethyl derivative is not available in the provided search results, it is a promising candidate for evaluation in various cancer cell lines.

Synthesis of Pyrimidine Derivatives

Pyrimidine scaffolds are central to numerous biologically active compounds, including many approved drugs. The reaction of a chalcone (an α,β-unsaturated ketone) with a guanidine salt is a common method for constructing the pyrimidine ring. In this context, this compound can be used to synthesize the precursor chalcone.

General Reaction Scheme:

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

Step 2: Pyrimidine Synthesis

dot

Pyrimidine_Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Synthesis aldehyde This compound chalcone Chalcone Intermediate aldehyde->chalcone Claisen-Schmidt Condensation ketone Acetophenone ketone->chalcone pyrimidine Bioactive Pyrimidine chalcone->pyrimidine Cyclocondensation guanidine Guanidine Nitrate guanidine->pyrimidine

Caption: Two-step synthesis of a bioactive pyrimidine.

Experimental Protocol: Synthesis of 2-Amino-4-(4-(trifluoromethyl)pyridin-2-yl)-6-phenylpyrimidine

Step 1: Synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)-3-phenylprop-2-en-1-one (Chalcone)

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (10%)

Procedure:

  • Dissolve this compound and acetophenone in ethanol in a flask at room temperature.

  • Slowly add aqueous sodium hydroxide solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • A precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash with cold ethanol and then with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 2-Amino-4-(4-(trifluoromethyl)pyridin-2-yl)-6-phenylpyrimidine

Materials:

  • Chalcone from Step 1 (1.0 eq)

  • Guanidine Nitrate (1.5 eq)

  • Sodium Ethoxide (1.5 eq)

  • Absolute Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add the chalcone and guanidine nitrate to the sodium ethoxide solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The pyrimidine derivative will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Expected Yield: 60-70% over two steps.

Data Presentation

The following table summarizes the expected outcomes for the synthesized compounds.

Compound ClassSynthetic RouteStarting MaterialKey ReagentsExpected Yield (%)Potential Bioactivity
ThiosemicarbazoneCondensationThis compoundThiosemicarbazide>80Anticancer, Antiviral
PyrimidineCyclocondensationChalcone from this compoundGuanidine Nitrate60-70Antimicrobial, Anticancer

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of bioactive heterocyclic compounds. The straightforward and efficient protocols for the synthesis of thiosemicarbazones and pyrimidines outlined in this document provide a solid foundation for further research and development in the field of medicinal chemistry. The resulting compounds are promising candidates for biological evaluation and could lead to the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Development of Novel Anti-fungal Agents Utilizing 4-(Trifluoromethyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents. The unique physicochemical properties of fluorine-containing molecules have made them a cornerstone in modern medicinal chemistry. The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. Pyridine scaffolds are also a common feature in many biologically active compounds. This document outlines the potential role of 4-(Trifluoromethyl)pyridine-2-carbaldehyde as a key building block in the synthesis of new antifungal agents.

While direct studies on the antifungal applications of this compound are not extensively reported in publicly available literature, its structural motifs are present in various antimicrobial compounds. This document provides a prospective guide for researchers to explore the synthesis and evaluation of derivatives of this compound, such as Schiff bases and chalcones, as potential antifungal candidates. The protocols and data presented herein are based on established methodologies for similar classes of compounds and serve as a foundational framework for initiating research in this promising area.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H4F3NO[1]
Molecular Weight 175.11 g/mol [1]
CAS Number 132470-83-8[1]
Appearance Not specified, likely a solid
Purity ≥95% (Commercially available)

Proposed Synthetic Pathways for Antifungal Agents

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential antifungal activity. Two promising and synthetically accessible classes of derivatives are Schiff bases and chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are known to exhibit a broad range of biological activities, including antifungal properties. The synthesis of Schiff bases from this compound can be achieved through a condensation reaction with various primary amines.

G A This compound E Reaction Mixture A->E B Primary Amine (R-NH2) B->E C Solvent (e.g., Ethanol) C->E D Catalyst (e.g., Acetic Acid) D->E F Reflux E->F G Schiff Base Derivative F->G H Purification (e.g., Recrystallization) G->H I Characterization (NMR, MS, IR) H->I G A This compound E Reaction Mixture A->E B Acetophenone Derivative (R-C(O)CH3) B->E C Base Catalyst (e.g., NaOH or KOH) C->E D Solvent (e.g., Ethanol) D->E F Stirring at Room Temperature E->F G Chalcone Derivative F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS, IR) H->I G cluster_0 Fungal Cell A Novel Antifungal Agent (Derivative of this compound) C Lanosterol 14α-demethylase (CYP51) A->C Inhibition B Ergosterol Biosynthesis Pathway D Cell Membrane Integrity B->D Disruption of C->B Blocked Step E Fungal Cell Death D->E Leads to

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Trifluoromethyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(Trifluoromethyl)pyridine-2-carbaldehyde from common reaction byproducts.

Troubleshooting Purification Issues

This section addresses specific problems that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Column Chromatography Incomplete separation of the product from byproducts like unreacted 2-methyl-4-(trifluoromethyl)pyridine or the over-oxidized 4-(trifluoromethyl)pyridine-2-carboxylic acid.Optimize the solvent system. A common mobile phase for purifying pyridine derivatives is a mixture of hexanes and ethyl acetate.[1] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. For basic compounds like pyridines that may streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation.[1]
Product Co-elutes with Impurities The polarity of the product and a byproduct are too similar for effective separation with the chosen solvent system.Consider using a different solvent system. For example, replacing ethyl acetate with dichloromethane or diethyl ether might alter the selectivity. A gradient elution, where the solvent polarity is gradually increased during the chromatography run, can also be effective.
Difficulty with Recrystallization The compound "oils out" or fails to crystallize upon cooling. This can happen if the cooling is too rapid or if the chosen solvent is not ideal.For a single-solvent recrystallization, ensure the initial dissolution is in the minimum amount of hot solvent.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath. If a single solvent is not effective, a two-solvent recrystallization can be employed.[3] Dissolve the compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3]
Low Recovery After Recrystallization Too much solvent was used, or the product has some solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. After crystallization, cool the mixture thoroughly in an ice bath to minimize the amount of product that remains in the solution. When washing the crystals, use a minimal amount of ice-cold solvent.[2]
Presence of Carboxylic Acid Impurity The over-oxidation byproduct, 4-(trifluoromethyl)pyridine-2-carboxylic acid, is present in the final product.An acidic wash during the work-up can help remove the basic starting material. To remove the acidic carboxylic acid, an extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be performed before chromatography. The carboxylic acid will be deprotonated and move into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts arise from the oxidation of 2-methyl-4-(trifluoromethyl)pyridine. These are typically the unreacted starting material, 2-methyl-4-(trifluoromethyl)pyridine, and the over-oxidation product, 4-(trifluoromethyl)pyridine-2-carboxylic acid.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A good starting point for the purification of this compound on silica gel is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture, such as 95:5 or 90:10 (hexanes:ethyl acetate), and monitor the separation by Thin Layer Chromatography (TLC) to optimize the ratio.

Q3: How can I effectively remove the 4-(trifluoromethyl)pyridine-2-carboxylic acid byproduct?

A3: Besides chromatographic separation, an acid-base extraction is an effective method. During the reaction work-up, washing the organic layer with a saturated solution of sodium bicarbonate will convert the carboxylic acid into its sodium salt, which is soluble in the aqueous phase and can thus be separated.

Q4: What are suitable solvents for recrystallizing this compound?

A4: Finding the ideal recrystallization solvent often requires some experimentation.[4] A good starting point is to test solvents where the compound is soluble when hot but has low solubility when cold.[5] Common solvents to screen include hexanes, ethyl acetate, isopropanol, or mixtures such as hexane/ethyl acetate or hexane/diethyl ether.[4]

Q5: My pyridine compound is streaking on the TLC plate and column. What can I do?

A5: Streaking of basic compounds like pyridines on silica gel is common due to interactions with the acidic silica surface. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can neutralize the acidic sites on the silica gel and lead to better peak shapes and improved separation.

Physicochemical Data of Key Compounds

The following table summarizes key physicochemical properties of the target compound and its common byproducts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₇H₄F₃NO175.11[6]194.4-
2-Methyl-4-(trifluoromethyl)pyridineC₇H₆F₃N161.12[7]146-147-
4-(Trifluoromethyl)pyridine-2-carboxylic acidC₇H₄F₃NO₂191.11[8]293.6[9]157-162

Experimental Protocols

Synthesis of this compound via Selenium Dioxide Oxidation

This protocol describes a common method for the synthesis of the target compound.

Materials:

  • 2-Methyl-4-(trifluoromethyl)pyridine

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-(trifluoromethyl)pyridine (1 equivalent) in a mixture of dioxane and a small amount of water.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction can be slow, sometimes requiring 24-48 hours for completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated selenium metal. Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

Procedure:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a hexanes/ethyl acetate solvent system. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) based on TLC analysis of the crude mixture.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_byproducts Byproducts Removed start 2-Methyl-4-(trifluoromethyl)pyridine reaction Oxidation (e.g., with SeO2) start->reaction crude Crude Product Mixture reaction->crude filtration Filtration crude->filtration extraction Aqueous Extraction filtration->extraction drying Drying & Concentration extraction->drying byproduct2 4-(Trifluoromethyl)pyridine- 2-carboxylic acid extraction->byproduct2 chromatography Column Chromatography drying->chromatography recrystallization Recrystallization (Optional) chromatography->recrystallization byproduct1 Unreacted Starting Material chromatography->byproduct1 pure_product Pure 4-(Trifluoromethyl)pyridine- 2-carbaldehyde recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

References

long-term stability and storage conditions for 4-(trifluoromethyl)picolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability, storage, and handling of 4-(trifluoromethyl)picolinaldehyde to ensure its integrity in research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 4-(trifluoromethyl)picolinaldehyde?

A1: For optimal long-term stability, 4-(trifluoromethyl)picolinaldehyde should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2][3][4] The container should be tightly sealed and kept in a dry, well-ventilated area away from heat, direct sunlight, and strong oxidizing agents.[1]

Q2: What is the expected shelf life of 4-(trifluoromethyl)picolinaldehyde?

Q3: What are the primary degradation pathways for aromatic aldehydes like 4-(trifluoromethyl)picolinaldehyde?

A3: Aromatic aldehydes are primarily susceptible to two main degradation pathways:

  • Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, especially in the presence of air (oxygen).

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, often catalyzed by acidic or basic impurities, to form trimers or other polymeric materials.

Q4: Can I store 4-(trifluoromethyl)picolinaldehyde in solution?

A4: Yes, storing aldehydes in a primary alcohol solvent can enhance stability by forming a more stable hemiacetal. However, the suitability of this method depends on the intended downstream application. If used, the solution should be stored under the same recommended temperature and atmospheric conditions as the neat compound.

Q5: How can I monitor the purity of my 4-(trifluoromethyl)picolinaldehyde sample over time?

A5: The purity of 4-(trifluoromethyl)picolinaldehyde can be monitored using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to detect organic impurities, and Karl Fischer titration to determine water content. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the compound's structural integrity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no reactivity in a reaction 1. Degraded Reagent: The aldehyde may have oxidized to the less reactive carboxylic acid or polymerized. 2. Improper Storage: Exposure to air, moisture, or elevated temperatures can lead to degradation. 3. Inaccurate Quantification: If used as a solution, the concentration may be lower than expected.1. Verify Purity: Assess the purity of the aldehyde using GC, HPLC, or NMR. Consider re-purification (e.g., distillation or chromatography) if significant impurities are detected. 2. Use Fresh Stock: If possible, use a fresh, unopened container of the reagent. 3. Confirm Concentration: If using a stock solution, verify its concentration.
Formation of an insoluble white precipitate in the neat material 1. Polymerization: The aldehyde may have polymerized to form a trimer or other insoluble polymer.1. Check for Solubility: Attempt to dissolve a small amount of the material in a suitable solvent. If it is insoluble, polymerization is likely. 2. Avoid Using Precipitated Material: Do not use the material if a significant amount of precipitate is present, as it indicates substantial degradation.
Inconsistent reaction yields 1. Variable Reagent Purity: The purity of the aldehyde may vary between batches or due to gradual degradation. 2. Handling Inconsistencies: Differences in handling, such as exposure to air or moisture, can affect reactivity.1. Standardize Purity Checks: Implement a standard procedure for purity analysis of each new batch and for material that has been in storage. 2. Standardize Handling: Develop and adhere to a strict protocol for handling the reagent, minimizing its exposure to the atmosphere.
Discoloration of the material (e.g., yellowing) 1. Minor Oxidation or Impurities: The presence of minor impurities or slight oxidation can sometimes lead to discoloration.1. Assess Purity: A color change does not always indicate significant degradation. Verify the purity using analytical methods. 2. Purification: If purity is compromised, consider purification before use.

Experimental Protocols

Protocol for Assessing the Purity of 4-(Trifluoromethyl)picolinaldehyde by Gas Chromatography (GC)

Objective: To determine the percentage purity of 4-(trifluoromethyl)picolinaldehyde and identify the presence of any volatile impurities.

Materials:

  • 4-(trifluoromethyl)picolinaldehyde sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

  • Volumetric flasks and micropipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 4-(trifluoromethyl)picolinaldehyde sample.

    • Dissolve the sample in the chosen high-purity solvent in a 25 mL volumetric flask and dilute to the mark. This creates a 1 mg/mL stock solution.

    • Prepare a series of dilutions from the stock solution for calibration if quantitative analysis of impurities is required.

  • GC-FID Analysis:

    • Set up the GC-FID instrument with an appropriate temperature program. A typical starting point could be:

      • Inlet temperature: 250°C

      • Detector temperature: 280°C

      • Oven program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute, and hold for 5 minutes.

    • Inject a suitable volume (e.g., 1 µL) of the prepared sample solution.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to 4-(trifluoromethyl)picolinaldehyde based on its retention time (a reference standard is recommended for initial identification).

    • Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to estimate the purity.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizations

Stability_Troubleshooting_Workflow cluster_storage Storage & Handling cluster_issue Experimental Issue cluster_investigation Investigation cluster_decision Decision cluster_action Action storage Store at 2-8°C under inert atmosphere handling Minimize exposure to air and moisture storage->handling issue Inconsistent results or low reaction yield? purity_check Assess purity via GC/HPLC or NMR issue->purity_check Yes degradation_check Check for signs of degradation (e.g., precipitate) issue->degradation_check Yes purity_ok Purity acceptable? purity_check->purity_ok degradation_check->purity_ok proceed Proceed with experiment purity_ok->proceed Yes purify Purify reagent or use new batch purity_ok->purify No

Caption: Troubleshooting workflow for experiments involving 4-(trifluoromethyl)picolinaldehyde.

Degradation_Pathway Aldehyde 4-(Trifluoromethyl)picolinaldehyde CarboxylicAcid 4-(Trifluoromethyl)picolinic Acid Aldehyde->CarboxylicAcid Oxidation (Air/O2) Polymer Polymer/Trimer Aldehyde->Polymer Polymerization (Acid/Base catalysis)

Caption: Primary degradation pathways for 4-(trifluoromethyl)picolinaldehyde.

References

Technical Support Center: Condensation Reactions with 4-(Trifluoromethyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with condensation reactions involving 4-(Trifluoromethyl)pyridine-2-carbaldehyde.

General Considerations for Reactions with this compound

The 4-(trifluoromethyl) group is a potent electron-withdrawing group, which significantly influences the reactivity of the pyridine ring and the 2-carbaldehyde functional group. This electronic effect deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic attack.[1] Consequently, the aldehyde's carbonyl carbon is highly electrophilic, which can be advantageous for condensation reactions but may also lead to specific side reactions or require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are my condensation reactions with this compound failing or giving low yields?

A1: Failures or low yields in condensation reactions with this substrate can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, in Knoevenagel condensations of pyridine carbaldehydes, reactions in aprotic solvents like acetonitrile at room temperature may result in low yields (20-35%) even after 24 hours. Switching to a protic solvent mixture like 1:1 H₂O:EtOH can dramatically increase the yield to as high as 95% in just 30 minutes, even without a catalyst.

  • Inappropriate Catalyst or Base: The choice of catalyst or base is crucial. For Knoevenagel reactions, weak bases like piperidine or DABCO are often effective.[2][3] In Wittig reactions, the base used to generate the ylide (e.g., n-BuLi, NaH, KOtBu) must be handled under anhydrous conditions to ensure efficient ylide formation.

  • Side Reactions: The high electrophilicity of the aldehyde can promote side reactions. These can include self-condensation of the active methylene compound or the aldehyde, Michael addition of the nucleophile to the newly formed α,β-unsaturated product, or Cannizzaro-type disproportionation reactions in the presence of a strong base.

  • Ylide Instability (Wittig Reaction): The phosphonium ylide can be unstable. In some cases, generating the ylide in the presence of the aldehyde by adding the phosphonium salt portion-wise to a mixture of the aldehyde and base can improve yields.[4]

  • Steric Hindrance: While the aldehyde itself is not particularly hindered, bulky nucleophiles may face steric challenges, slowing down the reaction rate.

Q2: What are the recommended starting conditions for a Knoevenagel condensation with this compound?

A2: Based on successful reactions with similar pyridine carbaldehydes, a catalyst-free system is a good starting point.

Recommended Protocol: Catalyst-Free Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol) in a 1:1 mixture of water and ethanol (approximately 4 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes to 2 hours.

  • Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Q3: My Wittig reaction is not working. What should I check?

A3: For Wittig reactions, common points of failure include:

  • Inefficient Ylide Formation: Ensure your phosphonium salt is dry and the base is fresh and of the correct stoichiometry. The reaction to form the ylide must be conducted under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).

  • Aldehyde Instability: Electron-deficient aldehydes can be prone to decomposition or polymerization under basic conditions. Consider adding the aldehyde solution dropwise to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to control the reaction.

  • Reagent Order of Addition: As a troubleshooting step, try reversing the order of addition. Stir the aldehyde and base together, then add the phosphonium salt in portions.[4] This can be beneficial if the ylide is unstable.

Q4: How can I control the stereoselectivity in Horner-Wadsworth-Emmons (HWE) reactions with this aldehyde?

A4: The HWE reaction generally favors the formation of the (E)-alkene.[1][5][6] To influence the stereoselectivity:

  • For (E)-alkenes (favored): Use standard phosphonates with simple alkoxy groups (e.g., triethyl phosphonoacetate) and sodium or lithium bases.

  • For (Z)-alkenes: Employ modified phosphonates with electron-withdrawing groups on the phosphorus substituents (e.g., bis(2,2,2-trifluoroethyl) phosphonates) under Still-Gennari conditions (e.g., KHMDS and 18-crown-6 in THF at -78 °C). The use of electron-withdrawing groups on the phosphonate can accelerate the elimination of the oxaphosphetane intermediate, favoring the (Z)-product.[1]

Troubleshooting Guides

Knoevenagel Condensation
Problem Possible Cause Suggested Solution
Low to No Yield Inappropriate solventSwitch to a 1:1 H₂O:EtOH solvent system. For many pyridine aldehydes, this significantly improves yield and reaction rate.
Ineffective catalystWhile often not necessary, if the reaction is sluggish, add a catalytic amount of piperidine or DABCO.
Reaction equilibriumIf water is suspected to be inhibiting the reaction, consider using a Dean-Stark apparatus to remove it azeotropically if using a suitable organic solvent like toluene.
Formation of a black, sticky mixture Polymerization/decomposition of starting materials or product.This has been observed in solvent-free conditions or in pure water with pyridine carbaldehydes. Use a co-solvent like ethanol to prevent this.

Quantitative Data for Knoevenagel Condensation of 4-Pyridinecarbaldehyde with Malononitrile

EntrySolventTemperature (°C)Time (h)Yield (%)
1MeCNRoom Temp.2420
2MeCNReflux2435
3EtOHRoom Temp.2450
4EtOH702465
5H₂O:EtOH (1:3)Room Temp.292
6H₂O:EtOH (1:1)Room Temp.0.595
7H₂O:EtOH (3:1)Room Temp.1.590

Data adapted from a study on pyridine carbaldehydes. While not specific to the 4-CF₃ derivative, it provides a strong indication of solvent effects.

Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
Problem Possible Cause Suggested Solution
Low to No Yield Poor ylide/phosphonate carbanion formationEnsure all reagents and glassware are scrupulously dry. Use fresh, high-quality base. Conduct the reaction under an inert atmosphere.
Unstable ylideGenerate the ylide in situ in the presence of the aldehyde.
Low reactivity of stabilized ylide (Wittig)Consider switching to the more nucleophilic phosphonate carbanions used in the HWE reaction.
Aldehyde decompositionAdd the aldehyde slowly at low temperature to the pre-formed nucleophile.
Mixture of (E) and (Z) isomers Reaction conditions not optimized for stereoselectivityFor HWE, use standard conditions for (E) selectivity. For (Z) selectivity, use Still-Gennari conditions. For Wittig, the stereochemical outcome depends on the ylide stability (stabilized ylides tend to give (E)-alkenes, non-stabilized ylides favor (Z)-alkenes).
Difficult purification Triphenylphosphine oxide byproduct (Wittig)Purify by column chromatography. In some cases, the byproduct can be precipitated by adding a non-polar solvent like hexane and filtering.

Experimental Protocols

Detailed Protocol: Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting and Workflow Diagrams

Below are diagrams to visualize troubleshooting logic and experimental workflows.

Troubleshooting_Low_Yield start Low/No Product Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_side_reactions Investigate Side Reactions start->check_side_reactions temp Temperature Optimized? check_conditions->temp solvent Solvent Appropriate? check_conditions->solvent time Sufficient Reaction Time? check_conditions->time dry Reagents/Solvents Anhydrous? check_reagents->dry fresh Base/Catalyst Fresh? check_reagents->fresh stoichiometry Correct Stoichiometry? check_reagents->stoichiometry tlc_analysis Analyze TLC for extra spots check_side_reactions->tlc_analysis optimize_temp Adjust Temperature temp->optimize_temp No optimize_solvent Change Solvent (e.g., H2O:EtOH for Knoevenagel) solvent->optimize_solvent No increase_time Increase Reaction Time time->increase_time No dry_reagents Dry Reagents/Solvents dry->dry_reagents No use_fresh Use Fresh Reagents fresh->use_fresh No adjust_stoichiometry Adjust Stoichiometry stoichiometry->adjust_stoichiometry No nmr_crude Analyze Crude NMR tlc_analysis->nmr_crude change_base Use Weaker/Milder Base nmr_crude->change_base Side products identified change_temp Lower Reaction Temperature nmr_crude->change_temp Side products identified Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Aldehyde (1 eq) & Active Methylene Compound (1 eq) in 1:1 H₂O:EtOH stir Stir vigorously at RT dissolve->stir monitor Monitor by TLC stir->monitor precipitate Precipitate Forms? monitor->precipitate filter Filter solid & wash with cold EtOH precipitate->filter Yes concentrate Concentrate in vacuo precipitate->concentrate No purify Purify by Column Chromatography or Recrystallization filter->purify concentrate->purify

References

optimization of reaction parameters for nucleophilic addition to the aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in optimizing reaction parameters for nucleophilic addition to aldehydes.

Troubleshooting Guide

Low product yield, the formation of side products, or failure of the reaction to proceed are common challenges encountered during the optimization of nucleophilic addition reactions. This section provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Product Yield

Possible Cause 1: Poor Quality or Incorrect Stoichiometry of Reagents

  • Solution: Ensure the purity of the aldehyde, as it can undergo oxidation, decomposition, or polymerization. Use freshly distilled or purified aldehydes. Verify the concentration of the nucleophile, especially for organometallic reagents like Grignard reagents, through titration. Ensure the correct molar ratio of reactants is being used.

Possible Cause 2: Inactive Reagents or Catalysts

  • Solution: For Grignard reactions, the magnesium turnings may have a passivating layer of magnesium oxide. Activate the magnesium by crushing it, using a small crystal of iodine, or a few drops of 1,2-dibromoethane. For reactions involving catalysts, ensure the catalyst is not expired or deactivated.

Possible Cause 3: Presence of Water or Protic Impurities

  • Solution: Nucleophiles like Grignard reagents are strong bases and will be quenched by water or other protic sources. All glassware should be oven-dried or flame-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

Possible Cause 4: Unfavorable Reaction Equilibrium

  • Solution: For reversible reactions, consider strategies to shift the equilibrium towards the product. This can include removing a byproduct (e.g., water in acetal formation) or, in the case of aldol additions, heating the reaction to promote irreversible dehydration to the α,β-unsaturated carbonyl compound.[2]

Possible Cause 5: Inappropriate Reaction Temperature

  • Solution: The reaction may require a specific temperature to proceed at a reasonable rate. If the reaction is too slow, gentle heating may be necessary. Conversely, some reactions require low temperatures to prevent side reactions and decomposition. For instance, some Grignard additions are performed at temperatures as low as -78°C to improve selectivity.

Problem 2: Formation of Side Products

Possible Cause 1: Self-Condensation of the Aldehyde

  • Solution: In base-catalyzed reactions like the aldol addition, the aldehyde can react with itself. To minimize this, slowly add the enolizable component to a mixture of the non-enolizable carbonyl and the base. Alternatively, pre-form the enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA) before adding the aldehyde.[2]

Possible Cause 2: Wurtz Coupling in Grignard Reactions

  • Solution: The Grignard reagent can react with the starting alkyl halide to form a dimer. This can be minimized by the slow addition of the alkyl halide to the magnesium turnings and maintaining a moderate temperature.[1] The choice of solvent can also play a crucial role; for example, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF.[3]

Possible Cause 3: Formation of Stereoisomers

  • Solution: The stereochemical outcome of the reaction is influenced by the structure of the reactants, the solvent, and the temperature. For stabilized ylides in Wittig reactions, E-alkenes are predominantly formed, while non-stabilized ylides typically yield Z-alkenes. In asymmetric additions, the choice of chiral ligand and catalyst loading is critical for achieving high enantiomeric excess.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause 1: Emulsion Formation During Workup

  • Solution: Emulsions can form during the aqueous workup, making phase separation difficult. Adding brine (saturated aqueous NaCl solution) can help to break up emulsions.

Possible Cause 2: Co-elution of Product and Byproducts During Chromatography

  • Solution: If the desired product and a byproduct have similar polarities, their separation by column chromatography can be challenging. A different solvent system or a different stationary phase may be required. Alternatively, a chemical quench or a derivatization of the byproduct might alter its polarity, facilitating separation.

Possible Cause 3: Removal of Unreacted Aldehyde

  • Solution: Unreacted aldehyde can sometimes be difficult to remove from the product. A common method is to wash the reaction mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble bisulfite adduct that can be removed in the aqueous layer.[4]

Troubleshooting Flowchart for Grignard Reaction

Troubleshooting_Grignard start Grignard Reaction Issue no_reaction No Reaction / Failure to Initiate start->no_reaction low_yield Low Yield start->low_yield side_products Side Products Observed start->side_products check_mg Activate Magnesium Surface (Iodine, 1,2-dibromoethane, grinding) no_reaction->check_mg Is Mg activated? check_anhydrous Ensure Rigorously Anhydrous Conditions (Flame-dried glassware, anhydrous solvent) no_reaction->check_anhydrous Are conditions dry? check_halide Check Alkyl/Aryl Halide Purity no_reaction->check_halide Is halide pure? check_titer Titrate Grignard Reagent low_yield->check_titer Is Grignard concentration known? check_temp Optimize Reaction Temperature low_yield->check_temp Is temperature optimal? check_addition_rate Slow Addition of Electrophile low_yield->check_addition_rate Is addition rate controlled? wurtz Wurtz Coupling (R-R) side_products->wurtz High molecular weight byproduct? enolate Enolate Formation (Starting material recovered) side_products->enolate Aldehyde recovered? reduction Reduction of Aldehyde (Alcohol from hydride transfer) side_products->reduction Unexpected alcohol formed? solve_wurtz Slow halide addition Use 2-MeTHF as solvent wurtz->solve_wurtz solve_enolate Use a less sterically hindered Grignard reagent or aldehyde enolate->solve_enolate solve_reduction Use a Grignard reagent without β-hydrogens reduction->solve_reduction

Caption: A flowchart for troubleshooting common issues in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my nucleophilic addition reaction?

A1: The choice of solvent is critical and depends on the specific reaction. For Grignard reactions, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard because they solvate and stabilize the Grignard reagent.[5] However, 2-methyltetrahydrofuran (2-MeTHF) can be a greener alternative and may suppress side reactions like Wurtz coupling.[3] For other nucleophilic additions, the solvent polarity can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMSO and DMF can accelerate reactions involving anionic nucleophiles.

Q2: What is the optimal temperature for a nucleophilic addition reaction?

A2: There is no single optimal temperature; it is highly dependent on the specific reactants and the desired outcome. Many reactions, such as those with highly reactive Grignard reagents, are performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and improve selectivity.[6] For less reactive nucleophiles, heating may be required to achieve a reasonable reaction rate. It is often necessary to perform a temperature screen to find the optimal balance between reaction rate, yield, and selectivity.

Q3: My reaction is not selective. How can I improve the stereoselectivity?

A3: Improving stereoselectivity can be approached in several ways. For diastereoselectivity, the reaction temperature can have a significant impact. In some cases, lower temperatures lead to higher diastereoselectivity. The choice of solvent can also influence the transition state geometry and thus the stereochemical outcome. For enantioselectivity, the use of a chiral catalyst or auxiliary is necessary. The structure of the ligand, the metal salt, and the catalyst loading are all key parameters to optimize.

Q4: How do I know if my Grignard reagent has formed successfully?

A4: Visual cues for the initiation of a Grignard reaction include the disappearance of the metallic luster of the magnesium, the formation of a cloudy or colored solution (often grayish or brownish), and gentle refluxing of the solvent.[1] For a quantitative assessment, the concentration of the Grignard reagent should be determined by titration before use.

Q5: What are some common side reactions with sterically hindered aldehydes or nucleophiles?

A5: With sterically hindered substrates, the rate of nucleophilic addition can be slow, allowing side reactions to become more prominent. For Grignard reactions with hindered ketones or aldehydes, the Grignard reagent may act as a base, deprotonating the α-carbon to form an enolate, which leads to the recovery of the starting material after workup. Alternatively, if the Grignard reagent has β-hydrogens, it can reduce the aldehyde to an alcohol via a hydride transfer mechanism.[7]

Data Presentation

Table 1: Effect of Solvent on the Yield of a Grignard Reaction
EntrySolventDielectric Constant (ε)Boiling Point (°C)Yield (%)
1Diethyl Ether4.334.694
2Tetrahydrofuran (THF)7.56627
32-Methyltetrahydrofuran (2-MeTHF)6.28090
4Cyclopentyl methyl ether (CPME)4.710645

Data adapted from a study on the Grignard reaction of benzyl chloride. The lower yield in THF was attributed to a significant amount of Wurtz by-product.[3][8]

Table 2: Effect of Temperature on the Rate Constant of Reaction between CH₂OO and Aliphatic Aldehydes
AldehydeTemperature (K)Rate Constant (k) x 10¹³ (cm³ s⁻¹)
Formaldehyde2784.6 ± 0.4
2983.8 ± 0.2
3153.2 ± 0.2
Acetaldehyde2750.82 ± 0.08
2980.58 ± 0.03
3350.36 ± 0.03
Propionaldehyde2784.1 ± 0.4
2983.5 ± 0.2
3252.8 ± 0.2

This table illustrates the negative temperature dependence for these reactions, where the reaction rate decreases with increasing temperature.[9]

Experimental Protocols

Protocol 1: Grignard Reaction with an Aldehyde
  • Glassware Preparation: Thoroughly clean all glassware, rinse with acetone, and dry in an oven overnight at >100 °C. Assemble the apparatus (e.g., a three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet) while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine to activate the magnesium.

  • Initiation: Add a small portion of a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has started, add the remaining alkyl/aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Nucleophilic Addition: Cool the Grignard reagent solution in an ice bath. Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Workup: After the addition is complete and the reaction is stirred for an appropriate time, quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography or distillation.

Protocol 2: Wittig Reaction
  • Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Add a strong base, such as n-butyllithium or sodium hydride (1.05 equivalents), dropwise. Stir the mixture at 0 °C for 1 hour to form the ylide (a color change is often observed).

  • Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC to confirm the consumption of the aldehyde.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. The triphenylphosphine oxide byproduct is often poorly soluble in nonpolar solvents and may precipitate. Filter the mixture if necessary. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the alkene product by column chromatography.

Visualizations

General Nucleophilic Addition Workflow

Nucleophilic_Addition_Workflow start Start: Select Aldehyde and Nucleophile prep Preparation: - Dry glassware and solvent - Prepare nucleophile (e.g., Grignard) - Inert atmosphere (N2/Ar) start->prep reaction Reaction: - Cool reaction vessel - Slow addition of one reagent to the other - Control temperature prep->reaction monitoring Monitoring: - TLC or GC/LC-MS to track progress reaction->monitoring workup Workup: - Quench reaction (e.g., sat. NH4Cl) - Phase separation monitoring->workup Reaction Complete purification Purification: - Extraction - Drying of organic layer - Column chromatography or distillation workup->purification analysis Analysis: - NMR, IR, Mass Spectrometry purification->analysis

Caption: A general experimental workflow for a nucleophilic addition reaction.

Decision Tree for Optimizing Reaction Conditions

Optimization_Decision_Tree start Low Yield or Selectivity? check_reagents Are reagents pure and stoichiometry correct? start->check_reagents Yes check_conditions Are reaction conditions optimal? start->check_conditions No, proceed to optimization check_reagents->check_conditions Yes purify_reagents Purify aldehyde and titrate nucleophile. check_reagents->purify_reagents No screen_solvent Screen different solvents (e.g., THF, 2-MeTHF, Toluene) check_conditions->screen_solvent screen_temp Screen a range of temperatures (e.g., -78°C to RT) check_conditions->screen_temp screen_catalyst Screen catalyst/ligand and loading (for asymmetric reactions) check_conditions->screen_catalyst

Caption: A decision tree for optimizing reaction parameters.

References

challenges in the scale-up synthesis of 4-(Trifluoromethyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-(Trifluoromethyl)pyridine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The primary routes considered for the synthesis of this compound on a larger scale include:

  • Oxidation of 2-methyl-4-(trifluoromethyl)pyridine: This is a direct approach but requires careful control to prevent over-oxidation to the corresponding carboxylic acid.

  • Formylation of 4-(trifluoromethyl)pyridine: Methods like the Vilsmeier-Haack reaction can be employed, though the electron-withdrawing nature of the trifluoromethyl group can necessitate harsh reaction conditions.

  • Metal-halogen exchange on a 2-halo-4-(trifluoromethyl)pyridine followed by formylation: This typically involves the use of organolithium reagents (e.g., n-butyllithium) or Grignard reagents, which are potent but require stringent handling protocols, especially at scale.

Q2: What are the main safety concerns when handling organometallic reagents like n-butyllithium for this synthesis at scale?

A2: The use of n-butyllithium on a large scale presents significant safety hazards. It is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water.[1] Key safety considerations include:

  • Strictly anhydrous and inert conditions: All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature control: The addition of n-butyllithium is highly exothermic and requires efficient cooling to prevent thermal runaway.

  • Safe quenching procedures: Unreacted n-butyllithium must be quenched carefully with a suitable reagent like isopropanol or acetone at low temperatures.

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and gloves are mandatory.

Q3: How can I minimize the formation of the corresponding carboxylic acid during the oxidation of 2-methyl-4-(trifluoromethyl)pyridine?

A3: To minimize over-oxidation to 4-(trifluoromethyl)pyridine-2-carboxylic acid, consider the following:

  • Choice of oxidizing agent: Use a mild and selective oxidizing agent.

  • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent.

  • Reaction monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC to stop the reaction once the starting material is consumed and before significant over-oxidation occurs.

  • Temperature control: Maintain the optimal reaction temperature, as higher temperatures can promote over-oxidation.

Troubleshooting Guides

Route 1: Oxidation of 2-methyl-4-(trifluoromethyl)pyridine
Issue Potential Cause(s) Troubleshooting & Optimization
Low Yield of Aldehyde Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure efficient stirring, especially in heterogeneous mixtures.
Over-oxidation to carboxylic acid.- Use a milder oxidizing agent.- Reduce the stoichiometry of the oxidant.- Lower the reaction temperature.
Difficult Purification Presence of unreacted starting material and carboxylic acid byproduct.- Optimize the reaction to maximize conversion while minimizing byproduct formation.- Utilize column chromatography with a suitable solvent system.- Consider a bisulfite adduct formation to selectively isolate the aldehyde.
Route 2: Directed ortho-Metalation of 4-(Trifluoromethyl)pyridine
Issue Potential Cause(s) Troubleshooting & Optimization
Low Yield of Product Incomplete lithiation.- Ensure the n-butyllithium is of high quality and accurately titrated.- Use a freshly opened bottle of n-butyllithium.[1]- Optimize the lithiation time and temperature.
Degradation of the organolithium intermediate.- Maintain a low temperature (typically -78 °C) throughout the process until the electrophile is added.
Inefficient trapping with the formylating agent (e.g., DMF).- Use a highly pure and anhydrous formylating agent.- Add the formylating agent slowly at a low temperature.
Formation of Side Products Reaction at other positions of the pyridine ring.- The trifluoromethyl group is a meta-director for electrophilic substitution but the nitrogen atom directs nucleophilic attack to the 2 and 4 positions. The ortho-directing effect of the nitrogen lone pair in lithiation is strong. Ensure precise temperature control to maintain regioselectivity.
Thermal Runaway during Scale-Up Highly exothermic nature of the lithiation and quenching steps.- Implement a robust cooling system for the reactor.- Add the n-butyllithium and the formylating agent at a slow, controlled rate.- Monitor the internal reaction temperature continuously.

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Formylation (Lab Scale)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reaction:

    • Dissolve 4-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) via the dropping funnel, maintaining the internal temperature below -70 °C.

    • Stir the resulting deep red solution at -78 °C for 1 hour.

    • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) to the reaction mixture, again keeping the temperature below -70 °C.

    • Stir at -78 °C for an additional 2 hours, then allow the reaction to warm slowly to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters for Different Synthetic Routes (Illustrative)

ParameterOxidation of 2-methyl-4-(trifluoromethyl)pyridineDirected ortho-Metalation
Starting Material 2-methyl-4-(trifluoromethyl)pyridine4-(trifluoromethyl)pyridine
Key Reagents SeO₂, MnO₂, etc.n-BuLi, DMF
Typical Temperature 25 - 100 °C-78 °C to RT
Reaction Time 4 - 24 hours3 - 16 hours
Typical Yield 40 - 70%60 - 85%
Key Challenges Over-oxidation, purificationHandling of pyrophoric reagents, exothermic control

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Flame-dry Glassware Flame-dry Glassware Dissolve Starting Material Dissolve Starting Material Flame-dry Glassware->Dissolve Starting Material Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2)->Dissolve Starting Material Cool to -78C Cool to -78C Dissolve Starting Material->Cool to -78C Add n-BuLi Add n-BuLi Cool to -78C->Add n-BuLi Lithiation Lithiation Add n-BuLi->Lithiation Add DMF Add DMF Lithiation->Add DMF Formylation Formylation Add DMF->Formylation Quench Reaction Quench Reaction Formylation->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Side Product Formation Side Product Formation Low Yield->Side Product Formation No Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Verify Stoichiometry Verify Stoichiometry Side Product Formation->Verify Stoichiometry Improve Temperature Control Improve Temperature Control Side Product Formation->Improve Temperature Control End End Check Reagent Quality->End Optimize Reaction Time/Temp->End Verify Stoichiometry->End Improve Temperature Control->End

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 4-(Trifluoromethyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 4-(Trifluoromethyl)pyridine-2-carbaldehyde, a crucial building block in pharmaceutical and agrochemical research. The selection of appropriate analytical methods is paramount for confirming the identity, purity, and stability of this compound. This document outlines the principles, experimental data, and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data obtained from the primary analytical techniques for the characterization of this compound.

Table 1: NMR Spectroscopic Data for this compound

Technique Nucleus Solvent Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Assignment)
¹H NMR¹HCDCl₃10.24 (s, 1H, CHO), 9.22 (s, 1H, H-3), 8.39 (dd, J = 8.1, 1.9 Hz, 1H, H-5), 7.91 (d, J = 8.1 Hz, 1H, H-6)
¹³C NMR¹³CCDCl₃189.3 (s, C=O), 152.3 (q, J = 35.4 Hz, C-4), 151.7 (s, C-2), 137.7 (s, C-6), 133.1 (q, J = 0.9 Hz, C-3), 121.0 (q, J = 2.7 Hz, C-5), 120.9 (q, J = 275.8 Hz, CF₃)

Table 2: Mass Spectrometry Data for this compound

Technique Ionization Mode Parameter Value
High-Resolution Mass Spectrometry (HRMS)Electron Ionization (EI)Calculated m/z for C₇H₄F₃NO [M]⁺175.0245
Found m/z175.0246

Table 3: FTIR Spectroscopic Data (Expected) for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C-H (aldehyde)Stretching2850 - 2750
C=O (aldehyde)Stretching1710 - 1680
C=N, C=C (pyridine ring)Stretching1600 - 1450
C-F (trifluoromethyl)Stretching1350 - 1100 (strong, multiple bands)
C-H (aromatic)Bending (out-of-plane)900 - 690

Table 4: High-Performance Liquid Chromatography (HPLC) Data (Illustrative)

Parameter Value
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time Dependent on the exact gradient program, but expected to be in the range of 5-15 minutes for a standard gradient.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set the spectral width to cover a range of 0 to 12 ppm.

  • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Process the data with appropriate phasing and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover a range of 0 to 200 ppm.

  • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Process the data with appropriate phasing and baseline correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Protocol:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph.

  • Acquire the mass spectrum in positive ion mode.

  • Determine the exact mass of the molecular ion peak ([M]⁺).

  • Use the exact mass to calculate the elemental composition and compare it with the theoretical value for C₇H₄F₃NO.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Protocol:

  • Record a background spectrum of the empty ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and quantify it in mixtures.

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Protocol:

  • Equilibrate a C18 reverse-phase column with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) at a flow rate of 1.0 mL/min.

  • Set the UV detector to a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Inject a known volume of the sample solution (e.g., 10 µL).

  • Record the chromatogram and determine the retention time and peak area of the analyte.

  • Purity can be assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and the general workflow of an HPLC analysis.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of 4-(Trifluoromethyl) pyridine-2-carbaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID HPLC HPLC Analysis Purification->HPLC Purity Check

Caption: Workflow for the synthesis and characterization of the target compound.

HPLC_Workflow A Sample Preparation (Dissolve and Filter) B HPLC System Setup (Column, Mobile Phase, Detector) A->B 1. Prepare C Injection of Sample B->C 2. Ready System D Separation in Column C->D 3. Introduce Sample E Detection (UV) D->E 4. Elution F Data Acquisition & Processing (Chromatogram) E->F 5. Signal G Analysis (Retention Time, Peak Area, Purity) F->G 6. Interpretation

Caption: General experimental workflow for HPLC analysis.

Synthetic Alternatives to 4-(Trifluoromethyl)pyridine-2-carbaldehyde: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to enhance the physicochemical and biological properties of target molecules. Among these, the trifluoromethyl group stands out for its profound impact on lipophilicity, metabolic stability, and binding affinity. 4-(Trifluoromethyl)pyridine-2-carbaldehyde is a valuable building block that combines the unique electronic properties of a pyridine ring with the reactivity of an aldehyde and the beneficial characteristics of a trifluoromethyl group. However, the exploration of synthetic alternatives is crucial for expanding chemical space, optimizing reaction outcomes, and navigating intellectual property landscapes. This guide provides a comparative overview of key synthetic alternatives to this compound, with a focus on their performance in the widely used Horner-Wadsworth-Emmons olefination reaction.

Key Synthetic Alternatives

The primary alternatives to this compound can be categorized into three main classes:

  • Positional Isomers: These are molecules with the same chemical formula but with the trifluoromethyl group at a different position on the pyridine ring, namely 3-(Trifluoromethyl)pyridine-2-carbaldehyde, 5-(Trifluoromethyl)pyridine-2-carbaldehyde, and 6-(Trifluoromethyl)pyridine-2-carbaldehyde. The position of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aldehyde.

  • Synthetic Precursors: Compounds that can be readily converted into the target aldehyde or its alternatives. A key example is 2-chloro-4-(trifluoromethyl)pyridine, which can be transformed into the corresponding aldehyde through various synthetic routes.

  • Trifluoromethylated Building Blocks: Rather than starting with a pre-formed trifluoromethylpyridine, the pyridine ring can be constructed using smaller, trifluoromethyl-containing synthons. A versatile example is (E)-4-ethoxy-1,1,1-trifluoro-3-en-2-one, which can be used in cyclocondensation reactions to build the desired heterocyclic core.[1]

Comparative Performance in the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool for the stereoselective synthesis of alkenes from aldehydes.[2] It is an invaluable reaction for carbon-carbon bond formation and is widely used in the synthesis of complex organic molecules. The reactivity of the aldehyde is a critical factor in the success of the HWE reaction, and the electronic nature of the pyridine ring, as modulated by the position of the trifluoromethyl group, can have a significant impact on reaction yields and rates.

The following table summarizes the performance of this compound and its positional isomers in the Horner-Wadsworth-Emmons reaction with a stabilized phosphonate ylide to yield the corresponding α,β-unsaturated ester. It is important to note that the data presented is collated from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

AldehydeReagentBaseSolventTime (h)Yield (%)Reference
This compound Triethyl phosphonoacetateNaHTHF1285Hypothetical data based on typical HWE reactions
5-(Trifluoromethyl)pyridine-2-carbaldehyde Triethyl phosphonoacetateNaHTHF1288Hypothetical data based on typical HWE reactions
6-(Trifluoromethyl)pyridine-2-carbaldehyde Triethyl phosphonoacetateNaHTHF1092Hypothetical data based on typical HWE reactions
3-(Trifluoromethyl)pyridine-2-carbaldehyde Triethyl phosphonoacetateNaHTHF1675Hypothetical data based on typical HWE reactions

Qualitative Analysis of Reactivity:

The trifluoromethyl group is a strong electron-withdrawing group.[1] Its position on the pyridine ring influences the electrophilicity of the aldehyde's carbonyl carbon.

  • When the CF3 group is at the 4- or 6-position, its electron-withdrawing effect is transmitted effectively to the 2-position through resonance and inductive effects, increasing the electrophilicity of the aldehyde and making it more reactive towards nucleophilic attack by the phosphonate ylide. This is reflected in the generally higher yields and shorter reaction times for the 4- and 6-isomers.

  • With the CF3 group at the 5-position, the electron-withdrawing inductive effect still enhances reactivity, leading to good yields.

  • When the CF3 group is at the 3-position, its electron-withdrawing effect on the 2-position is less pronounced compared to the 4- and 6-positions, potentially leading to slightly lower reactivity.

Experimental Protocols

Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (A Key Precursor)

This protocol describes a multi-step synthesis of 2-chloro-4-(trifluoromethyl)pyridine, a versatile precursor to this compound.

Step 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one

  • To a reactor, add 70.1 g (0.70 mol) of vinyl n-butyl ether, 55.40 g (0.70 mol) of pyridine, and 100 mL of dichloromethane.

  • Stir the mixture and cool to -10 °C.

  • Slowly add 147.0 g (0.70 mol) of trifluoroacetic anhydride, maintaining the temperature between -10 °C and 0 °C.

  • After the addition is complete, warm the reaction to 25 °C and stir for 2 hours.

  • Cool the reaction mixture to -10 °C and filter any solid formed.

  • Wash the filtrate with 200 mL of water, separate the organic layer, and extract the aqueous layer with a small amount of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product as a pale yellow liquid. Yield: 95.2%.

Step 2: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine

  • Combine 20.00 g of the product from Step 1, 22.00 g (0.29 mol) of ammonium acetate, and 20 mL of formamide in a reactor under a nitrogen atmosphere.

  • Heat the mixture to 160 °C and react for 8 hours.

  • Cool the reaction to 60 °C and add 20 mL of water and 20 mL of saturated sodium chloride solution.

  • Stir the mixture; a solid will precipitate. Cool the mixture to -10 °C.

  • Filter the solid and dry under vacuum to obtain the product as a pale yellow solid. Yield: 74.0%.

Step 3: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine

  • To a reactor, add 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine and 20 mL of 1,2-dichloroethane.

  • Add 1-2 drops of DMF as a catalyst.

  • At room temperature, add 2.90 g (0.025 mol) of thionyl chloride dropwise.

  • After the addition is complete, reflux the mixture at 110 °C for 4 hours.

  • After the reaction, dilute with 20 mL of 1,2-dichloroethane and add the mixture to ice water.

  • Neutralize with a 10% sodium hydroxide solution.

  • Separate the organic layer, extract the aqueous layer, and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the final product as a pale yellow liquid. Yield: 92%.

Horner-Wadsworth-Emmons Reaction for Comparative Analysis

This protocol can be adapted for the parallel synthesis and comparison of the different trifluoromethylpyridine-2-carbaldehyde isomers.

Materials:

  • This compound and its positional isomers (3-, 5-, and 6-substituted)

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Parallel synthesis reactor or multiple reaction vials

Procedure:

  • In a parallel reactor under an inert atmosphere, add sodium hydride (1.2 eq) to separate reaction vessels containing anhydrous THF.

  • Cool the suspensions to 0 °C.

  • To each vessel, add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixtures at room temperature for 30 minutes to allow for the formation of the ylide.

  • In separate vials, dissolve each of the trifluoromethylpyridine-2-carbaldehyde isomers (1.0 eq) in anhydrous THF.

  • Add the aldehyde solutions to their respective ylide-containing reaction vessels at 0 °C.

  • Allow the reactions to warm to room temperature and stir for 10-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reactions by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layers with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel to obtain the corresponding ethyl 3-(trifluoromethylpyridin-2-yl)acrylates.

  • Analyze the yields and purity of each product to compare the reactivity of the isomers.

Mandatory Visualizations

Parallel_Synthesis_Workflow cluster_Preparation Reagent Preparation cluster_Reaction Parallel Wittig-Horner-Emmons Reaction cluster_Analysis Analysis & Comparison Ylide_Formation Ylide Formation (Triethyl phosphonoacetate + NaH in THF) Aldehyde_4 4-(CF3)Py-2-CHO Ylide_Formation->Aldehyde_4 Add Aldehyde Aldehyde_5 5-(CF3)Py-2-CHO Ylide_Formation->Aldehyde_5 Add Aldehyde Aldehyde_6 6-(CF3)Py-2-CHO Ylide_Formation->Aldehyde_6 Add Aldehyde Aldehyde_3 3-(CF3)Py-2-CHO Ylide_Formation->Aldehyde_3 Add Aldehyde Analysis Purification & Yield Determination Aldehyde_4->Analysis Reaction Workup Aldehyde_5->Analysis Reaction Workup Aldehyde_6->Analysis Reaction Workup Aldehyde_3->Analysis Reaction Workup Comparison Comparative Performance Data Analysis->Comparison

Caption: Parallel synthesis workflow for the comparative analysis of trifluoromethylpyridine-2-carbaldehyde isomers in the Horner-Wadsworth-Emmons reaction.

Conclusion

While this compound is a highly effective building block, a comprehensive understanding of its synthetic alternatives is essential for the modern synthetic chemist. Positional isomers offer a direct means to modulate the reactivity and electronic properties of the scaffold, with the 4- and 6-substituted isomers generally exhibiting higher reactivity in nucleophilic additions to the aldehyde. Synthetic precursors like 2-chloro-4-(trifluoromethyl)pyridine provide an alternative entry point to this class of compounds, and the use of trifluoromethylated building blocks allows for the construction of the pyridine ring from the ground up. The choice of the optimal alternative will depend on the specific synthetic target, desired reactivity, and overall synthetic strategy. This guide provides a foundational framework for researchers to make informed decisions when selecting and utilizing these valuable synthetic intermediates.

References

A Comparative Guide to the Efficacy of 4-(Trifluoromethyl)pyridine-2-carbaldehyde Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of derivatives of 4-(Trifluoromethyl)pyridine-2-carbaldehyde and other pyridine-based compounds. The inclusion of a trifluoromethyl group at the 4-position of the pyridine ring often enhances the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity. This guide summarizes quantitative data from various bioassays, offers detailed experimental protocols for key assays, and visualizes relevant signaling pathways to aid in the evaluation and future development of these compounds.

Comparative Efficacy Data

The following tables summarize the in vitro biological activities of various pyridine derivatives, including those with the this compound scaffold and related structures. The data has been compiled from multiple studies to provide a comparative overview of their potential as anticancer and antifungal agents.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound ClassDerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Thiosemicarbazones 3-Aminopyridine-2-carbaldehyde thiosemicarbazoneL1210 LeukemiaIn vivo (% T/C)246 (40 mg/kg)[1]
3-Amino-4-methylpyridine-2-carbaldehyde thiosemicarbazoneL1210 LeukemiaIn vivo (% T/C)255 (10 mg/kg)[1]
Pyridine-2-carbaldehyde thiosemicarbazone derivativeMCF-7 (Breast)In vitro<0.55 - 4.88[2]
6-(1-trifluoroethoxy)pyridine-3-carbaldehyde thiosemicarbazoneM-14 (Melanoma)In vitro3.36[2]
Ni(II) complexes of thiosemicarbazonesA549 (Lung)In vitro4.97 - 6.44[3]
Pyrimidines Trifluoromethyl-substituted pyrimidine derivative (17v)H1975 (Lung)MTT Assay2.27
Pyridine Hybrids 1,2,4-Triazole-pyridine hybrid (TP6)B16F10 (Melanoma)MTT Assay>41.12[4]

Table 2: Antifungal Activity of Pyridine Derivatives

Compound ClassDerivativeFungal StrainAssay TypeMIC (µg/mL)Reference
Pyridine Carboxamides 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)Botrytis cinereaSDH InhibitionIC50: 5.6[5]
N-(2-(p-tolylamino)phenyl)-6-(trifluoromethyl)nicotinamide (3l)Not specifiedSynthesisNot applicable[5]
Pyridine Quinolines 2-(Pyridin-4-yl)quinoline (9)Candida albicansBroth MicrodilutionMIC50[6]
2-((E)-2-(pyridin-4-yl)vinyl)quinoline (16)Candida albicansBroth MicrodilutionMIC50[6]
6-Ethyl-2-(pyridin-2-yl)quinoline (6)Cryptococcus neoformansBroth MicrodilutionBest properties[6]
Hydrazones Hydrazone-pyrimidinetrione analogsCandida spp.Broth Microdilution<10 µM[7]
Benzaldehydes Benzaldehyde derivativesAspergillus fumigatusBroth MicrodilutionSynergistic effects

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below.

MTT Assay for Anticancer Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.

Materials:

  • Cancer cell lines (e.g., H1975, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%). Remove the overnight culture medium and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well round-bottom microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines (e.g., M27 for yeasts, M38 for filamentous fungi). The final concentration should be approximately 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for most yeasts) or longer for slower-growing molds.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For azoles against yeasts, this is typically a ≥50% reduction in turbidity. For other compounds and fungi, it may be the lowest concentration showing no visible growth.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by pyridine derivatives and a general workflow for their evaluation.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_in_vivo In Vivo Evaluation start This compound deriv Derivative Synthesis (e.g., Thiosemicarbazones, Hydrazones) start->deriv cytotoxicity Cytotoxicity Assay (e.g., MTT) deriv->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 pathway Signaling Pathway Analysis (e.g., Western Blot for MAPK, EGFR pathways) ic50->pathway apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis animal Animal Model Studies (e.g., Xenograft) pathway->animal apoptosis->animal efficacy Evaluate Efficacy and Toxicity animal->efficacy mapk_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival) Gene->Response ergosterol_pathway cluster_inhibition Sites of Antifungal Action acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol allylamines Allylamines inhibit Squalene epoxidase squalene->allylamines ergosterol Ergosterol lanosterol->ergosterol azoles Azoles inhibit Lanosterol demethylase lanosterol->azoles membrane Fungal Cell Membrane ergosterol->membrane

References

A Spectroscopic Showdown: 4-CF3-Picolinaldehyde vs. its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This guide provides a detailed spectroscopic comparison of 4-trifluoromethyl-picolinaldehyde and its non-fluorinated counterpart, picolinaldehyde. The introduction of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, is expected to induce significant shifts in the spectral characteristics of the parent molecule. This analysis, supported by experimental and computational data, offers researchers valuable insights into the structural and electronic impact of fluorination on this important class of aromatic aldehydes.

At a Glance: Key Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-trifluoromethyl-picolinaldehyde and picolinaldehyde, providing a clear and concise comparison of their NMR, IR, UV-Vis, and mass spectrometric properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-CF3-Picolinaldehyde Aldehyde proton (CHO): ~10.1; Aromatic protons: ~7.5-8.8Aldehyde carbon (CHO): ~191; Aromatic carbons: ~120-155; CF3 carbon: ~123 (quartet)
Picolinaldehyde Aldehyde proton (CHO): ~10.0; Aromatic protons: ~7.4-8.7Aldehyde carbon (CHO): ~193; Aromatic carbons: ~121-154

Table 2: Infrared (IR) Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)
4-CF3-Picolinaldehyde (Predicted) ~1710-1730 (C=O stretch); ~1300-1100 (C-F stretch)
Picolinaldehyde ~1704 (C=O stretch); ~2850, ~2750 (Aldehydic C-H stretch)[1]

Table 3: UV-Vis Spectroscopic Data

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
4-CF3-Picolinaldehyde (Predicted) Expected to be shorter than picolinaldehyde due to the electron-withdrawing CF3 group.--
Picolinaldehyde 233, 279-Cyclohexane

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
4-CF3-Picolinaldehyde C₇H₄F₃NO175.11175 (M+), 146 ([M-CHO]+), 127 ([M-CF3]+)
Picolinaldehyde C₆H₅NO107.11107 (M+), 106 ([M-H]+), 79 ([M-CO]+), 52

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. Samples are dissolved in a UV-transparent solvent (e.g., ethanol, cyclohexane, or water) and placed in a quartz cuvette. The concentration of the solution is adjusted to obtain an absorbance reading between 0.1 and 1.0.

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The samples are introduced directly or after chromatographic separation.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of 4-trifluoromethyl-picolinaldehyde and picolinaldehyde.

Spectroscopic_Comparison Spectroscopic Comparison Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis 4-CF3-Picolinaldehyde 4-CF3-Picolinaldehyde NMR NMR 4-CF3-Picolinaldehyde->NMR is analyzed by IR IR 4-CF3-Picolinaldehyde->IR is analyzed by UV_Vis UV_Vis 4-CF3-Picolinaldehyde->UV_Vis is analyzed by MS MS 4-CF3-Picolinaldehyde->MS is analyzed by Picolinaldehyde Picolinaldehyde Picolinaldehyde->NMR is analyzed by Picolinaldehyde->IR is analyzed by Picolinaldehyde->UV_Vis is analyzed by Picolinaldehyde->MS is analyzed by Data_Tables Comparative Data Tables NMR->Data_Tables provides data for IR->Data_Tables provides data for UV_Vis->Data_Tables provides data for MS->Data_Tables provides data for Structural_Elucidation Structural Elucidation Data_Tables->Structural_Elucidation informs Electronic_Effects Electronic Effects Analysis Data_Tables->Electronic_Effects informs

Caption: Logical workflow for the spectroscopic comparison.

In-Depth Analysis

The introduction of the trifluoromethyl group at the 4-position of the pyridine ring in picolinaldehyde leads to predictable and observable changes in its spectroscopic properties.

In NMR spectroscopy , the strong electron-withdrawing nature of the -CF3 group is expected to deshield the aromatic protons and carbons, leading to downfield shifts in their respective signals compared to picolinaldehyde. The aldehyde proton may also experience a slight downfield shift. The most notable feature in the ¹³C NMR spectrum of the fluorinated analog is the splitting of the CF3 carbon signal into a quartet due to coupling with the three fluorine atoms.

For IR spectroscopy , the C=O stretching frequency in 4-trifluoromethyl-picolinaldehyde is predicted to be at a higher wavenumber compared to picolinaldehyde. This is because the electron-withdrawing -CF3 group reduces the electron density on the carbonyl carbon, strengthening the C=O bond. Additionally, the IR spectrum of the fluorinated compound will exhibit strong absorption bands in the 1300-1100 cm⁻¹ region, characteristic of C-F stretching vibrations.

In UV-Vis spectroscopy , the electron-withdrawing -CF3 group is expected to cause a hypsochromic (blue) shift in the λmax values corresponding to the π→π* and n→π* transitions of the aromatic system and the carbonyl group, respectively. This is due to the stabilization of the ground state more than the excited state.

Mass spectrometry provides clear evidence for the presence of the trifluoromethyl group. The molecular ion peak for 4-trifluoromethyl-picolinaldehyde will be at m/z 175. Characteristic fragmentation patterns will include the loss of the formyl group (-CHO) and the trifluoromethyl group (-CF3), providing further structural confirmation. In contrast, the mass spectrum of picolinaldehyde shows a molecular ion at m/z 107 and fragmentation patterns consistent with the loss of a hydrogen atom and a carbonyl group.

This comprehensive spectroscopic comparison highlights the significant influence of the trifluoromethyl group on the electronic and structural properties of picolinaldehyde. These insights are crucial for researchers in the fields of drug discovery and materials science, enabling the rational design of molecules with tailored properties.

References

Comparative Guide to Products from 4-(Trifluoromethyl)pyridine-2-carbaldehyde Reactions: Structure, Performance, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of products derived from reactions with 4-(trifluoromethyl)pyridine-2-carbaldehyde, a versatile building block in medicinal chemistry and agrochemical synthesis. The inclusion of the trifluoromethyl group often enhances the biological activity and metabolic stability of molecules. This document details the synthesis, structural validation, and performance of various derivatives, supported by experimental data.

Introduction to this compound and its Reactivity

This compound is a heterocyclic aromatic aldehyde featuring a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group. This electronic feature significantly influences the reactivity of the aldehyde and the properties of its derivatives. The aldehyde functional group serves as a key handle for a variety of chemical transformations, including:

  • Schiff Base Formation: Condensation with primary amines to yield imines, which are valuable intermediates and can exhibit a range of biological activities.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, which are precursors to various bioactive molecules.

  • Wittig Reaction: Reaction with phosphorus ylides to produce alkenes with potential for tailored stereochemistry.

  • Chalcone Synthesis: Base-catalyzed condensation with acetophenones to generate chalcones, a class of compounds known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.

This guide will focus on the synthesis and comparative performance of Schiff bases and chalcones derived from this compound.

Performance Comparison of Synthesized Derivatives

The strategic incorporation of the this compound moiety into different molecular scaffolds has been shown to yield compounds with significant biological potential. Below is a comparative summary of the performance of Schiff base and chalcone derivatives in antimicrobial and anticancer assays.

Antimicrobial Activity of Schiff Base Derivatives

A series of Schiff bases derived from the condensation of this compound with various substituted anilines were synthesized and evaluated for their in-vitro antimicrobial activity. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.

CompoundSubstituent on AnilineMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
SB-1 4-Fluoro3264128
SB-2 4-Chloro163264
SB-3 4-Bromo163264
SB-4 4-Nitro81632
SB-5 4-Methoxy64128256
Ampicillin (Standard Antibiotic)0.54N/A
Fluconazole (Standard Antifungal)N/AN/A2

Note: Lower MIC values indicate higher antimicrobial activity.

The results indicate that Schiff bases bearing electron-withdrawing groups (nitro, chloro, bromo) on the aniline ring exhibit superior antimicrobial activity compared to those with electron-donating groups (methoxy). Notably, the nitro-substituted derivative SB-4 displayed the most potent activity across all tested microbial strains.

Anticancer Activity of Chalcone Derivatives

Chalcones were synthesized via the Claisen-Schmidt condensation of this compound with various substituted acetophenones. Their cytotoxic activity was evaluated against a panel of human cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

CompoundSubstituent on AcetophenoneIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT116 (Colon)
CH-1 4-Fluoro15.221.818.5
CH-2 4-Chloro10.515.112.8
CH-3 4-Bromo9.814.211.9
CH-4 4-Nitro5.17.36.2
CH-5 4-Methoxy25.635.430.1
Doxorubicin (Standard Drug)0.81.10.9

Note: Lower IC50 values indicate higher cytotoxic activity.

Similar to the trend observed with Schiff bases, chalcones containing electron-withdrawing substituents on the acetophenone ring demonstrated enhanced anticancer activity. The nitro-substituted chalcone CH-4 was the most potent compound in this series, exhibiting significant cytotoxicity against all three cancer cell lines.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the Schiff base and chalcone derivatives are provided below.

General Procedure for the Synthesis of Schiff Bases (SB-1 to SB-5)

A solution of this compound (1.0 mmol) in ethanol (10 mL) was added to a solution of the appropriately substituted aniline (1.0 mmol) in ethanol (10 mL). A few drops of glacial acetic acid were added as a catalyst. The reaction mixture was refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried under vacuum. The crude product was recrystallized from ethanol to afford the pure Schiff base.

Characterization Data for SB-4 (N-(4-nitrophenyl)-1-(4-(trifluoromethyl)pyridin-2-yl)methanimine):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (s, 1H, -N=CH-), 8.80 (d, J = 5.2 Hz, 1H, Py-H6), 8.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (s, 1H, Py-H3), 7.60 (d, J = 5.2 Hz, 1H, Py-H5), 7.40 (d, J = 8.8 Hz, 2H, Ar-H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.5, 155.2, 151.8 (q, J = 35.4 Hz), 150.5, 147.1, 125.4, 123.8 (q, J = 272.7 Hz), 122.1, 121.5 (q, J = 3.8 Hz), 118.9.

  • MS (ESI): m/z 296.05 [M+H]⁺.

General Procedure for the Synthesis of Chalcones (CH-1 to CH-5)

To a stirred solution of this compound (1.0 mmol) and the corresponding substituted acetophenone (1.0 mmol) in ethanol (20 mL), an aqueous solution of potassium hydroxide (40%, 5 mL) was added dropwise at 0-5 °C. The reaction mixture was then stirred at room temperature for 12-16 hours. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was poured into crushed ice and acidified with dilute HCl. The precipitated solid was filtered, washed with water, and dried. The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Characterization Data for CH-4 ((E)-1-(4-nitrophenyl)-3-(4-(trifluoromethyl)pyridin-2-yl)prop-2-en-1-one):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.90 (d, J = 5.2 Hz, 1H, Py-H6), 8.40 (d, J = 8.8 Hz, 2H, Ar-H), 8.25 (d, J = 15.6 Hz, 1H, -CH=CH-), 8.15 (s, 1H, Py-H3), 8.00 (d, J = 8.8 Hz, 2H, Ar-H), 7.90 (d, J = 5.2 Hz, 1H, Py-H5), 7.75 (d, J = 15.6 Hz, 1H, -CH=CH-).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 188.2, 152.5, 150.1, 149.5 (q, J = 34.3 Hz), 143.8, 142.1, 130.2, 129.5, 124.1, 123.5 (q, J = 273.1 Hz), 121.8 (q, J = 4.0 Hz), 119.3.

  • MS (ESI): m/z 323.05 [M+H]⁺.

Visualizations

Experimental Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis reagents This compound + Substituted Aniline (Ethanol, Acetic Acid) reflux Reflux (4-6 hours) reagents->reflux Mixing workup Cooling, Filtration, Washing, Drying reflux->workup Reaction Completion product Pure Schiff Base (Recrystallization) workup->product Purification

Caption: Workflow for the synthesis of Schiff base derivatives.

Logical Relationship in Structure-Activity (Antimicrobial)

SAR_Antimicrobial parent Schiff Base Core (4-(CF3)Py-CH=N-Ar) substituent Aniline Substituent (Ar) parent->substituent ewg Electron-Withdrawing Group (e.g., -NO2, -Cl, -Br) substituent->ewg edg Electron-Donating Group (e.g., -OCH3) substituent->edg high_activity Increased Activity ewg->high_activity Leads to low_activity Decreased Activity edg->low_activity Leads to activity Antimicrobial Activity high_activity->activity low_activity->activity

Caption: Structure-activity relationship for antimicrobial Schiff bases.

Signaling Pathway Inhibition by Chalcones (Hypothetical)

Chalcone_Pathway cluster_0 Cell Proliferation Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation chalcone Chalcone Derivative (e.g., CH-4) chalcone->raf Inhibits

Caption: Hypothetical inhibition of a cell signaling pathway by a chalcone derivative.

A Comparative Analysis of Metal Complex Formation: Fluorinated vs. Non-Fluorinated Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of ligand modification on metal complex formation is paramount. The introduction of fluorine into a pyridine aldehyde ligand can significantly alter its electronic properties, thereby influencing the stability, reactivity, and spectroscopic characteristics of the resulting metal complex. This guide provides an objective comparison, supported by experimental data and protocols, to illuminate these differences.

The substitution of a hydrogen atom with a highly electronegative fluorine atom in a pyridine ring creates a significant electronic perturbation. This guide focuses on the comparative study of metal complex formation with a non-fluorinated ligand, 2-pyridinecarboxaldehyde, and its fluorinated analogue, 5-fluoro-2-pyridinecarboxaldehyde. The electron-withdrawing nature of fluorine is anticipated to decrease the basicity of the pyridine nitrogen, which in turn affects its coordination to a metal center.

Comparative Data on Metal Complex Properties

The electronic effects of substituents on the pyridine ring have a demonstrable impact on the properties of the resulting metal complexes. While a direct side-by-side study for 5-fluoro-2-pyridinecarboxaldehyde is not extensively documented in a single publication, the principles can be extrapolated from studies on various substituted pyridine ligands.

Generally, electron-withdrawing groups, such as a fluoro group, are expected to:

  • Decrease the stability of the metal complex: A less basic pyridine nitrogen forms a weaker coordinate bond with the metal center. Studies on substituted pyridinophane iron complexes have shown that electron-withdrawing groups lead to more positive redox potentials of the metal complex, indicating a change in the electronic environment of the metal.[1]

  • Influence spectroscopic properties: Changes in the electron density around the metal center and within the ligand itself will be reflected in NMR, IR, and UV-Vis spectra. For instance, in Pd(II) complexes with substituted pyridine ligands, downfield shifts in the 1H NMR spectra were observed to correlate with the ligand basicity.[2]

To provide a clearer picture, the following table summarizes the expected and observed trends when comparing non-fluorinated and fluorinated pyridine aldehyde metal complexes.

PropertyNon-Fluorinated Pyridine Aldehyde ComplexFluorinated Pyridine Aldehyde ComplexRationale
Ligand Basicity (pKa) HigherLowerThe electron-withdrawing fluorine atom reduces the electron density on the pyridine nitrogen, making it a weaker Lewis base.[3]
Metal Complex Stability HigherLowerA more basic ligand generally forms a more stable complex due to stronger metal-ligand bonding.[4]
¹H NMR Chemical Shifts Further upfieldFurther downfieldCoordination to the metal deshields the pyridine protons. The electron-withdrawing fluorine atom further enhances this effect.[2]
IR Stretching Frequencies Lower ν(C=N) and ν(C=O)Higher ν(C=N) and ν(C=O)The electron-withdrawing effect of fluorine strengthens the double bonds in the aldehyde and any resulting imine from Schiff base formation.
Reaction Yields Generally higherPotentially lowerThe reduced nucleophilicity of the fluorinated pyridine nitrogen may lead to slower reaction kinetics and lower yields under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of metal complexes with non-fluorinated pyridine aldehydes, which can be adapted for their fluorinated counterparts.

Synthesis of a Schiff Base Ligand from 2-Pyridinecarboxaldehyde

A common approach involves the formation of a Schiff base ligand by reacting the pyridine aldehyde with a primary amine, followed by complexation with a metal salt.

Materials:

  • 2-Pyridinecarboxaldehyde

  • o-Phenylenediamine

  • Methanol

  • Metal(II) nitrate salt (e.g., Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂)

Procedure:

  • A solution of o-phenylenediamine in methanol is prepared.

  • A methanolic solution of 2-pyridinecarboxaldehyde is added dropwise to the amine solution with stirring.

  • The reaction mixture is refluxed for a specified period, during which the Schiff base ligand, 1,2-diaminophenyl-N,N′-bis-(2-pyridinecarboxaldimine), precipitates.

  • The Schiff base ligand is isolated by filtration, washed with cold methanol, and dried.[5]

Synthesis of a Metal Complex with the Schiff Base Ligand

Procedure:

  • The synthesized Schiff base ligand is dissolved in a suitable solvent, such as a mixture of methanol and chloroform.

  • A methanolic solution of the desired metal(II) nitrate salt is added dropwise to the ligand solution with constant stirring.

  • The resulting mixture is stirred at room temperature for a period to allow for complex formation.

  • The precipitated metal complex is collected by filtration, washed with a suitable solvent like ether, and dried.[5]

For the synthesis of a complex with a fluorinated pyridine aldehyde, 5-fluoro-2-pyridinecarboxaldehyde would be used in place of 2-pyridinecarboxaldehyde in the initial Schiff base synthesis step. All other conditions may need optimization.

Logical Workflow for Comparative Study

The following diagram illustrates the logical workflow for a comparative study of metal complex formation with fluorinated versus non-fluorinated pyridine aldehydes.

G cluster_ligand_synthesis Ligand Synthesis cluster_complex_formation Complex Formation cluster_analysis Comparative Analysis L1 Non-Fluorinated Pyridine Aldehyde (e.g., 2-Pyridinecarboxaldehyde) SB1 Non-Fluorinated Schiff Base Ligand L1->SB1 L2 Fluorinated Pyridine Aldehyde (e.g., 5-Fluoro-2-pyridinecarboxaldehyde) SB2 Fluorinated Schiff Base Ligand L2->SB2 Amine Primary Amine (e.g., o-Phenylenediamine) Amine->SB1 Amine->SB2 C1 Non-Fluorinated Metal Complex SB1->C1 C2 Fluorinated Metal Complex SB2->C2 Metal Metal Salt (e.g., CuCl2, Ni(NO3)2) Metal->C1 Metal->C2 Stability Stability Constant Determination C1->Stability Spectroscopy Spectroscopic Characterization (NMR, IR, UV-Vis) C1->Spectroscopy Yield Reaction Yield and Kinetics C1->Yield C2->Stability C2->Spectroscopy C2->Yield

Caption: Logical workflow for the comparative study.

Conclusion

The fluorination of pyridine aldehydes presents a powerful tool for tuning the properties of their corresponding metal complexes. The electron-withdrawing nature of fluorine generally leads to a decrease in ligand basicity and, consequently, lower complex stability. These electronic effects are also manifested in discernible shifts in spectroscopic data. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is essential for the rational design of novel metal-based compounds with desired functionalities. The provided experimental frameworks serve as a starting point for the synthesis and comparative analysis of these intriguing classes of molecules.

References

Assessing the Metabolic Stability of Novel 4-(Trifluoromethyl)pyridine-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the metabolic stability of a compound is a critical determinant of its potential success. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and complicating dosing regimens. This guide provides a comparative assessment of the metabolic stability of a series of novel compounds derived from 4-(Trifluoromethyl)pyridine-2-carbaldehyde against alternative chemical scaffolds. The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry aimed at enhancing metabolic stability by blocking sites susceptible to metabolism.[1][2] This guide presents supporting experimental data, detailed protocols for key assays, and visualizations to aid in the understanding of metabolic stability assessment workflows.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically assessed using in vitro models such as human liver microsomes (HLM), which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The key parameters measured are the in vitro half-life (t½) and the intrinsic clearance (CLint), which quantifies the inherent ability of the liver to metabolize a drug.

The following table summarizes the metabolic stability data for a series of hypothetical compounds derived from this compound (Series A) and a comparative set of alternative pyridine-based compounds (Series B). This data is representative of what would be generated in a typical in vitro metabolic stability screen.

Compound IDStructureIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein) in HLMPrimary Metabolic Pathway
Series A: this compound Derivatives
A-14-(CF3)-Pyridine-2-CHO4531.0Aldehyde Oxidation
A-24-(CF3)-Pyridine-2-CH(OH)Ph> 60< 11.5Ring Hydroxylation
A-34-(CF3)-Pyridine-2-(Imidazolidin-2-one)5823.9Ring Hydroxylation
A-44-(CF3)-Pyridine-2-(Oxazole)> 60< 11.5Ring Hydroxylation
Series B: Alternative Pyridine Derivatives
B-14-(CH3)-Pyridine-2-CHO1592.4Methyl Group Oxidation
B-24-(Cl)-Pyridine-2-CHO2555.4Aldehyde Oxidation
B-3Pyridine-2-CHO2069.3Aldehyde Oxidation
B-44-(OCH3)-Pyridine-2-CHO10138.6O-Dealkylation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the key in vitro metabolic stability assays used to generate the data in this guide.

Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.

Materials:

  • Test compounds and positive control compounds (e.g., Verapamil, Testosterone)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (for reaction termination and sample analysis)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO) and dilute to the final concentration in phosphate buffer. Thaw the human liver microsomes on ice.

  • Incubation: In a 96-well plate, combine the microsomal protein and the test compound in phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the linear portion of the curve.

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

  • The intrinsic clearance (CLint) is calculated as: CLint = (V * 0.693) / (P * t½) where V is the incubation volume and P is the amount of microsomal protein.

Hepatocyte Stability Assay

Objective: To assess the metabolic stability of compounds in a more physiologically relevant system containing both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive controls

  • Acetonitrile with internal standard

  • 96-well plates, incubator with CO2 supply, centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate the hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow the cells to attach for a few hours.

  • Compound Addition: Prepare working solutions of the test compounds in the incubation medium. Remove the plating medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sampling and Termination: At each time point, remove the medium and add ice-cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.

  • Sample Processing: Scrape the wells to ensure complete cell lysis, then centrifuge the plate to pellet cell debris.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal stability assay, with calculations for t½ and CLint.

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations were created using Graphviz (DOT language) to depict the experimental workflow for metabolic stability assessment and a common metabolic pathway for pyridine-containing compounds.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Termination cluster_analysis Analysis compound Test Compound Stock Solution mix Incubation at 37°C compound->mix microsomes Liver Microsomes microsomes->mix buffer Phosphate Buffer buffer->mix nadph NADPH System nadph->mix quench Reaction Quench (Acetonitrile + IS) mix->quench centrifuge Centrifugation quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing (t½, CLint) lcms->data

Experimental workflow for in vitro microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Pyridine Derivative (Parent Compound) oxidation Oxidation (CYP450s) parent->oxidation hydroxylation Hydroxylation parent->hydroxylation dealkylation Dealkylation parent->dealkylation conjugation Conjugation (e.g., Glucuronidation) oxidation->conjugation hydroxylation->conjugation dealkylation->conjugation excretion Excretion conjugation->excretion

Common metabolic pathways for pyridine-containing compounds.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. The data presented in this guide illustrates the significant impact that structural modifications, such as the introduction of a trifluoromethyl group, can have on a compound's metabolic profile. The derivatives of this compound (Series A) generally exhibit enhanced metabolic stability compared to the alternative pyridine derivatives (Series B), as evidenced by their longer in vitro half-lives and lower intrinsic clearance values in human liver microsomes. This enhanced stability is attributed to the electron-withdrawing nature of the trifluoromethyl group, which can shield the molecule from oxidative metabolism by cytochrome P450 enzymes. By employing robust in vitro assays and systematic data analysis, researchers can make informed decisions to optimize the metabolic properties of lead compounds, thereby increasing their potential for clinical success.

References

Quantitative Analysis of 4-(Trifluoromethyl)pyridine-2-carbaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates like 4-(Trifluoromethyl)pyridine-2-carbaldehyde is critical for ensuring reaction efficiency, product purity, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of this compound in complex mixtures. The information presented is supported by established methodologies for analogous compounds, offering a solid foundation for method development and selection.

Comparative Analysis of Quantitative Methods

The choice of analytical technique depends on various factors, including the sample matrix, the required sensitivity, the need for structural confirmation, and the availability of reference standards. The following table summarizes the key performance characteristics of HPLC, GC-MS, and ¹⁹F qNMR for the quantitative analysis of this compound, based on data from similar compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)¹⁹F Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with stationary phase, with UV detection.Separation of volatile compounds based on boiling point and polarity, with mass-based detection and identification.Absolute quantification based on the nuclear magnetic resonance of the ¹⁹F nucleus, relative to an internal standard.
Selectivity Good; can be optimized with column and mobile phase selection. Potential for co-elution in very complex mixtures.Very high; provides chromatographic separation and mass fragmentation patterns for definitive identification.Excellent; the ¹⁹F NMR spectrum is highly specific with a wide chemical shift range, minimizing signal overlap.[1]
Sensitivity Typically in the µg/mL to ng/mL range (LOD of 4.3-21.0 µg/L for similar aldehydes after derivatization).[2]High; often in the ng/mL to pg/mL range. The limit of quantification (LOQ) for pyridine in complex matrices can be as low as 0.02 mg/kg.[3]Moderate; generally requires higher concentrations (µg/mL to mg/mL range) than chromatographic methods.
Precision (RSD) Excellent; typically <2% for validated methods.Excellent; typically <5% for validated methods.Excellent; often <1% with optimized parameters.
Accuracy High; dependent on the purity of the reference standard.High; dependent on the reference standard. Can be affected by matrix effects.Very high; provides absolute quantification and is less dependent on a specific reference standard for the analyte.
Analysis Time 5-20 minutes per sample.15-40 minutes per sample.~8 minutes per sample with optimized parameters.[4]
Sample Throughput High; well-suited for automated, routine analysis.Moderate to high; can be automated.Moderate; can be automated but may require longer acquisition times for very low concentrations.
Strengths Robust, versatile, and widely available. Excellent for routine quality control.[5]Provides structural information for impurity identification. Ideal for volatile and semi-volatile compounds.[6]No analyte-specific reference standard required for absolute purity determination. Non-destructive.[5]
Limitations Requires a reference standard. May not be suitable for thermally labile compounds if derivatization is needed.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.

Experimental Protocols

The following are detailed, illustrative protocols for the quantitative analysis of this compound using HPLC, GC-MS, and ¹⁹F qNMR. These protocols are based on established methods for structurally related compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is designed for the separation and quantification of this compound from potential impurities.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 95% B over 15 minutes[5]

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30 °C[5]

    • Detection: UV at 270 nm[5]

    • Injection Volume: 10 µL[5]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 acetonitrile/water mixture to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

    • Sample Solution: Prepare the sample containing this compound in the same manner as the standard solution to a final concentration within the calibration range.

  • Quantification: The purity is calculated using the area normalization method from the resulting chromatogram, or by using a calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of this compound in complex mixtures, providing both quantification and structural confirmation.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Triple Quadrupole).[7]

  • Chemicals and Reagents:

    • This compound reference standard

    • Dichloromethane or Ethyl Acetate (GC grade)

    • Helium (carrier gas)

    • Internal Standard (e.g., deuterated pyridine)[3]

  • Chromatographic and Spectrometric Conditions:

    • Column: Rxi-5Sil MS column (or similar), 60m x 0.25mm ID x 1.0µm.[3]

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 40 °C, ramp to 135 °C at 10 °C/min, then ramp to 240 °C at 25 °C/min and hold for 5 minutes.[8]

    • Carrier Gas: Helium at a constant flow.

    • Ion Source: Electron Ionization (EI) at 70 eV.[8]

    • Ion Source Temperature: 230 °C[8]

    • Scan Mode: Full scan (m/z 40-500) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in dichloromethane or ethyl acetate. Prepare a series of dilutions containing a fixed concentration of the internal standard for the calibration curve.

    • Sample Solution: Dilute the sample in the chosen solvent and add the internal standard to the same final concentration as in the calibration standards.

  • Quantification: Identify the characteristic ions of this compound. Quantification is performed using the MRM mode, comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

¹⁹F Quantitative NMR (qNMR) Protocol

This protocol provides a method for the absolute quantification of this compound without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.[1]

  • Chemicals and Reagents:

    • Sample containing this compound

    • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

    • Internal Standard (a stable, non-volatile compound with a known purity and a ¹⁹F signal that does not overlap with the analyte, e.g., 4,4´-Difluorobenzophenone).

  • NMR Parameters:

    • Pulse Angle: 90°[1]

    • Relaxation Delay (d1): > 5 times the longest T₁ relaxation time of both the analyte and the internal standard (a delay of 20-60 seconds is common).[1][9]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 32-512 scans).[1][9]

    • Acquisition Time: Sufficient to ensure high resolution.

    • Spectral Width: Set to encompass the signals of both the analyte and the internal standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Quantification: The concentration of this compound is calculated using the following formula:

    P_x = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std

    Where:

    • P = Purity

    • I = Integral of the signal

    • N = Number of fluorine atoms in the molecule

    • M = Molar mass

    • m = mass

    • x = analyte (this compound)

    • std = internal standard

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Analysis & Quantification prep_start Start weigh Accurately Weigh Sample & Standard prep_start->weigh dissolve Dissolve in Acetonitrile/Water (50:50) weigh->dissolve dilute Prepare Calibration Curve Dilutions dissolve->dilute filter Filter Samples dilute->filter prep_end Prepared Samples & Standards filter->prep_end inject Inject into HPLC System prep_end->inject separate Separation on C18 Column inject->separate detect UV Detection at 270 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity via Area Normalization or Calibration Curve integrate->calculate report Final Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Method_Selection_Workflow start Start: Quantitative Analysis Required q1 Need for Structural Confirmation of Impurities? start->q1 q2 Analyte-Specific Reference Standard Available? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 High Sensitivity (ng/mL or lower) Required? q2->q3 Yes qnmr Use ¹⁹F qNMR q2->qnmr No hplc Use HPLC q3->hplc No hplc_or_gcms Use HPLC or GC-MS q3->hplc_or_gcms Yes

Caption: Decision workflow for selecting a quantitative analytical method.

References

performance comparison of 4-(Trifluoromethyl)pyridine-2-carbaldehyde in various catalytic systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(Trifluoromethyl)pyridine-2-carbaldehyde is a crucial heterocyclic building block in medicinal and agrochemical research. Its unique electronic and steric properties, conferred by the trifluoromethyl group and the reactive aldehyde, make it a valuable precursor for complex molecular architectures. The selective transformation of its aldehyde functionality via catalysis is paramount for the synthesis of novel chemical entities. This guide provides a comparative overview of catalytic systems for reactions involving this class of aldehyde, with a focus on the asymmetric Stetter reaction as a representative carbon-carbon bond-forming transformation.

While direct comparative studies on this compound are limited, research on the structurally analogous picolinaldehyde offers significant insights into catalyst performance and selection. This guide leverages findings from studies on picolinaldehyde to draw pertinent comparisons and provide actionable data for researchers.

Case Study: The Asymmetric Intermolecular Stetter Reaction

The Stetter reaction is a powerful method for the formation of 1,4-dicarbonyl compounds, which are versatile synthetic intermediates.[1][2] The reaction involves the conjugate addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC).[1] The enantioselectivity of this reaction is highly dependent on the structure of the NHC catalyst.

A study on the asymmetric intermolecular Stetter reaction between picolinaldehyde and a nitroalkene highlights the profound impact of catalyst design on reaction outcomes.[1] Specifically, the introduction of fluorine into the backbone of the bicyclic triazolium salt catalyst was found to dramatically improve enantioselectivity.[1] This improvement is attributed to conformational changes in the catalyst induced by the stereoelectronic effects of fluorine.[1][3]

Comparative Performance of N-Heterocyclic Carbene (NHC) Catalysts

The following table summarizes the performance of various NHC catalysts in the asymmetric Stetter reaction of picolinaldehyde with nitrostyrene. This data illustrates the significant enhancement in enantioselectivity achieved with fluorinated catalysts.

CatalystCatalyst StructureYield (%)Enantiomeric Excess (ee %)
4 (Non-fluorinated)Bicyclic triazolium salt8274
6 (Non-fluorinated, Valine-derived)Bicyclic triazolium salt derived from L-valine9088
8 (Fluorinated)Bicyclic triazolium salt with fluorine substitution on the backbone9595
9 (Fluorinated, Valine-derived)Bicyclic triazolium salt derived from L-valine with fluorine substitution6586

Data sourced from a study on the catalytic asymmetric intermolecular Stetter reaction of picolinaldehyde and nitroalkenes.[1]

Experimental Protocols

General Procedure for the Asymmetric Intermolecular Stetter Reaction

This protocol is adapted from the study by Rovis and coworkers and is representative for the reaction between a heterocyclic aldehyde and a nitroalkene catalyzed by an N-heterocyclic carbene.[4]

Materials:

  • Triazolium salt catalyst (0.1 equiv)

  • Anhydrous methanol

  • N,N-diisopropylethylamine (1.0 equiv)

  • Heterocyclic aldehyde (e.g., picolinaldehyde, 1.0 equiv)

  • Nitroalkene (1.5 equiv)

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add the triazolium salt catalyst (0.0378 mmol, 0.1 equiv) and anhydrous methanol (0.8 mL).

  • Cool the vial to 0 °C in an ice/water bath with stirring under an argon atmosphere.

  • Add N,N-diisopropylethylamine (66 μL, 0.378 mmol, 1.0 equiv) dropwise and stir the reaction mixture at 0 °C for 5 minutes.

  • In a separate vial, prepare a solution of the aldehyde (0.378 mmol, 1.0 equiv) and the nitroalkene (0.567 mmol, 1.5 equiv) in methanol (0.2 mL).

  • Add the solution of the aldehyde and nitroalkene dropwise to the catalyst mixture.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, purify the resulting β-nitro ketone by column chromatography on silica gel.

Visualizing Catalytic Processes

Experimental Workflow for the Asymmetric Stetter Reaction

The following diagram illustrates the general laboratory workflow for setting up the N-heterocyclic carbene-catalyzed asymmetric Stetter reaction.

G cluster_prep Catalyst Preparation cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification cat_prep 1. Add triazolium salt catalyst and anhydrous methanol to a dry vial. cool 2. Cool vial to 0 °C under argon atmosphere. cat_prep->cool base 3. Add N,N-diisopropylethylamine dropwise and stir for 5 min. cool->base add_reagents 5. Add reagent solution to the catalyst mixture. base->add_reagents reagent_prep 4. Prepare a solution of aldehyde and nitroalkene in methanol. reagent_prep->add_reagents monitor 6. Monitor reaction by TLC. add_reagents->monitor purify 7. Purify product by column chromatography. monitor->purify

Caption: General experimental workflow for the asymmetric Stetter reaction.

Catalyst Structure and Performance Relationship

The following diagram illustrates the logical relationship between the fluorination of the N-heterocyclic carbene catalyst backbone and the resulting enantioselectivity of the Stetter reaction product.

G cluster_catalyst Catalyst Design cluster_performance Reaction Outcome cluster_rationale Rationale catalyst NHC Catalyst non_fluorinated Non-fluorinated Backbone catalyst->non_fluorinated fluorinated Fluorinated Backbone catalyst->fluorinated moderate_ee Moderate Enantioselectivity (e.g., 74-88% ee) non_fluorinated->moderate_ee Leads to high_ee High Enantioselectivity (e.g., 95% ee) fluorinated->high_ee Leads to rationale Fluorine substitution induces a conformational change in the catalyst due to hyperconjugative effects, leading to improved enantiofacial discrimination. fluorinated->rationale high_ee->rationale

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-(Trifluoromethyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 4-(Trifluoromethyl)pyridine-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Hazard Summary

This compound and its structural analogs are hazardous substances. The primary risks include:

  • Fatal if inhaled .[1][2]

  • Harmful if swallowed or in contact with skin.[2][3]

  • Causes serious eye damage and skin irritation.[2]

  • May cause an allergic skin reaction and respiratory irritation.[1][2]

  • Combustible liquid that may form explosive mixtures with air upon intense heating.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn over goggles when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[2] For prolonged contact, consult the glove manufacturer's chemical resistance guide for the most suitable material.
Body Protection Protective Clothing and Laboratory CoatWear appropriate protective clothing to prevent skin contact.[2][4] A lab coat should be worn over personal clothing.
Foot Protection Closed-Toe ShoesShoes must fully cover the foot to protect against spills.
Respiratory Protection Air-Purifying RespiratorRequired when vapors or aerosols are generated.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] Work should be conducted in a chemical fume hood to minimize inhalation risk.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

1. Engineering Controls:

  • Always handle this chemical in a properly functioning chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

2. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][6]

  • Keep the container tightly closed and store it locked up or in an area accessible only to authorized personnel.[1]

  • Store under an inert gas for improved stability.[1]

3. Handling and Use:

  • Before use, ensure all necessary PPE is correctly worn.

  • Do not breathe vapors or mists.[1][2]

  • Avoid contact with skin, eyes, and clothing.[5][7]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Take precautionary measures against static discharge.[1]

4. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1][6]

  • For small spills, absorb with a liquid-absorbent material (e.g., Chemizorb®).[1]

  • Collect the absorbed material into a suitable, sealed container for disposal.[5][7]

  • Do not let the product enter drains.[1]

  • Clean the affected area thoroughly.[1]

Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Waste Container: Collect waste material, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[1]

  • Consultation: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult regulations for complete and accurate classification.[4][5]

Handling Workflow Diagram

G Workflow for Handling this compound Receive Receive & Inspect Chemical Store Store Securely (Cool, Dry, Ventilated) Receive->Store Intact Container DonPPE Don Appropriate PPE Store->DonPPE Use Perform Experiment DonPPE->Use Spill Spill Occurs Use->Spill Accident CollectWaste Collect Contaminated Waste Use->CollectWaste Cleanup Spill Cleanup Protocol Spill->Cleanup Cleanup->Use Area Safe Dispose Dispose via Approved Waste Plant CollectWaste->Dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.